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  • Product: 2-[4-(Tert-pentyl)phenoxy]phenylamine
  • CAS: 23838-75-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Validation of 2-[4-(Tert-pentyl)phenoxy]phenylamine

A Technical Whitepaper on Structural Elucidation, Exact Mass Determination, and Synthetic Methodologies Executive Summary In modern drug development and materials science, diaryl ether anilines serve as critical structur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Structural Elucidation, Exact Mass Determination, and Synthetic Methodologies

Executive Summary

In modern drug development and materials science, diaryl ether anilines serve as critical structural motifs. Specifically, 2-[4-(tert-pentyl)phenoxy]phenylamine (also known as 2-(4-tert-amylphenoxy)aniline) is a highly specialized building block. The integration of a bulky, lipophilic tert-pentyl group with an electron-rich diaryl ether linkage significantly modulates the pharmacokinetic and pharmacodynamic properties of downstream active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this technical guide to provide researchers with a rigorous, causality-driven framework for the physicochemical profiling, analytical validation, and synthesis of this compound.

Fundamental Physicochemical Profiling

Before initiating any synthetic or analytical workflow, establishing the precise stoichiometric and mass spectrometric baselines is mandatory. Standardized reference materials confirm its molecular formula as C17H21NO [1].

The distinction between standard molecular weight and exact mass is a critical failure point in many early-stage laboratories. The standard molecular weight (255.36 g/mol ) accounts for natural isotopic abundance and is used strictly for bulk stoichiometric calculations. Conversely, the exact mass (255.1623 Da) is calculated using only the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) and is the non-negotiable target for High-Resolution Mass Spectrometry (HRMS).

Table 1: Core Physicochemical Properties

PropertyValueScientific Causality / Application
Chemical Formula C17H21NODefines atomic composition for elemental analysis.
Molecular Weight 255.36 g/mol Utilized for molarity calculations and synthetic scaling[1].
Exact Mass (Monoisotopic) 255.1623 DaEssential for HRMS to exclude isobaric interferences.
Protonated Mass [M+H]+ 256.1696 DaThe primary target ion in positive-mode ESI-MS workflows.
Structural Causality & Molecular Dynamics

The utility of 2-[4-(tert-pentyl)phenoxy]phenylamine in drug development is not accidental; it is dictated by the specific causality of its structural components:

  • The Aniline Core (Phenylamine): The primary amine (-NH 2​ ) provides a highly reactive nucleophilic handle for downstream functionalization, such as amide coupling or urea formation. The ortho-phenoxy substitution sterically shields the amine while simultaneously donating electron density via resonance, precisely modulating its pK a​ and nucleophilicity.

  • The Diaryl Ether Linkage (-O-): This ether oxygen imparts critical conformational flexibility. It allows the two aromatic rings to adopt a non-planar, "butterfly" conformation, which is thermodynamically advantageous for fitting into complex, three-dimensional protein binding pockets.

  • The Tert-Pentyl (Tert-Amyl) Group: The -C(CH 3​ ) 2​ (CH 2​ CH 3​ ) moiety is a bulky, highly lipophilic group. Compared to a standard tert-butyl group, the additional methylene unit increases the partition coefficient (LogP). In drug design, this enhances lipid membrane permeability and extends the in vivo half-life of derivative drugs by sterically hindering rapid hepatic metabolism.

Analytical Validation Protocols: A Self-Validating System

Relying on a single analytical technique introduces unacceptable risk. I mandate a self-validating analytical approach that couples HRMS (for compositional verification) with Nuclear Magnetic Resonance (NMR) spectroscopy (for regiochemical confirmation).

Protocol 1: High-Resolution Mass Spectrometry (HRMS-ESI-TOF)
  • Objective: Verify the exact mass of C17H21NO to rule out structural isomers.

  • Causality: Electrospray Ionization (ESI) is a "soft" ionization technique. We use it specifically to prevent the fragmentation of the diaryl ether bond, ensuring the intact molecular ion is detected.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, driving the near-quantitative formation of the [M+H]+ ion.

    • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure mass accuracy within < 2 ppm.

    • Acquisition: Inject 1 µL into the ESI source operating in positive ion mode.

    • Data Synthesis: Extract the chromatogram for the theoretical[M+H]+ m/z of 256.1696. A mass error of less than 2 ppm validates the formula.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: Confirm the ortho-substitution on the aniline ring and the para-substitution of the tert-pentyl group.

  • Step-by-Step Methodology:

    • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d 6​ . Causality: While CDCl 3​ is common, DMSO-d 6​ disrupts intermolecular hydrogen bonding, yielding a sharper, more distinct singlet for the -NH 2​ protons (typically around 4.5 - 5.0 ppm), which is critical for verifying the primary amine.

    • 1H NMR Acquisition: Acquire spectra at 400 MHz.

    • Signal Elucidation: Look for the characteristic tert-pentyl signals: a triplet for the terminal methyl (~0.6 ppm), a quartet for the methylene (~1.5 ppm), and a sharp singlet for the gem-dimethyl groups (~1.2 ppm). The para-substituted phenoxy ring will show an AA'BB' system (two distinct doublets).

AnalyticalWorkflow A Sample Preparation (0.1% FA in MeOH) B HRMS (ESI-TOF) Target: m/z 256.1696 A->B C NMR Spectroscopy (DMSO-d6, 400 MHz) A->C D Data Synthesis & Structural Elucidation B->D C->D E Purity > 99% Validated D->E

Fig 1. Self-validating analytical workflow combining HRMS and NMR for structural verification.

Synthetic Pathway & Mechanistic Insights

To obtain high-purity 2-[4-(tert-pentyl)phenoxy]phenylamine suitable for specialized chemical catalogs and research[2], a highly controlled two-step synthetic route is preferred.

Step 1: Nucleophilic Aromatic Substitution (S N​ Ar)
  • Reaction: 4-tert-pentylphenol + 1-fluoro-2-nitrobenzene 1-nitro-2-[4-(tert-pentyl)phenoxy]benzene.

  • Mechanistic Causality: The highly electronegative fluorine atom is strongly activated by the electron-withdrawing ortho-nitro group. Utilizing Potassium Carbonate (K 2​ CO 3​ ) in Dimethylformamide (DMF) at 120°C deprotonates the phenol. This generates a potent phenoxide nucleophile that efficiently attacks the fluorinated carbon, displacing the fluoride ion.

Step 2: Catalytic Hydrogenation
  • Reaction: 1-nitro-2-[4-(tert-pentyl)phenoxy]benzene + H 2​ 2-[4-(tert-pentyl)phenoxy]phenylamine.

  • Mechanistic Causality: Reducing the intermediate nitro group to the target aniline using Palladium on Carbon (Pd/C) with Hydrogen gas (H 2​ ) in Ethanol is vastly superior to dissolving metal reductions (e.g., Fe/HCl). This choice intentionally avoids transition metal contamination (like iron or tin) in the final product, which is a strict regulatory requirement when synthesizing pharmaceutical intermediates.

SyntheticPathway A 4-tert-pentylphenol + 1-fluoro-2-nitrobenzene B SNAr Reaction (K2CO3, DMF, 120°C) A->B C 1-nitro-2-[4-(tert-pentyl) phenoxy]benzene B->C D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D E 2-[4-(tert-pentyl)phenoxy] phenylamine D->E

Fig 2. Two-step synthetic pathway: SNAr followed by catalytic hydrogenation to yield the aniline.

References
  • Title: Product Center - Huateng Pharma PEG Derivatives, APIs ...
  • Title: 2-[4-(tert-Pentyl)

Sources

Exploratory

1H NMR and 13C NMR spectral reference data for 2-[4-(Tert-pentyl)phenoxy]phenylamine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-[4-(Tert-pentyl)phenoxy]phenylamine Introduction 2-[4-(tert-pentyl)phenoxy]phenylamine is a substituted diaryl ether amine, a structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Reference Data for 2-[4-(Tert-pentyl)phenoxy]phenylamine

Introduction

2-[4-(tert-pentyl)phenoxy]phenylamine is a substituted diaryl ether amine, a structural motif of interest in materials science and as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and ligands.[1][2] Accurate structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-[4-(tert-pentyl)phenoxy]phenylamine. As a direct experimental spectrum for this specific compound is not publicly available in the cited literature, this document presents a detailed, predictive analysis based on established NMR principles and spectral data from closely related structural analogues.[3][4][5] This approach provides a robust, well-reasoned reference for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule. The causality behind spectral assignments and the description of a self-validating experimental protocol are emphasized to ensure the highest degree of scientific integrity.

Methodology: A Protocol for Self-Validating NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol describes a standardized, self-validating workflow for the characterization of 2-[4-(tert-pentyl)phenoxy]phenylamine.

1. Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can introduce extraneous signals and complicate spectral interpretation. This can be verified by a preliminary technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Massing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and minimal spectral overlap with the analyte. For compounds with exchangeable protons (like the -NH₂ group), Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it slows the rate of proton exchange, allowing for clearer observation of N-H signals.[6]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a universally accepted reference point for the chemical shift scale.[7]

  • Filtration: Transfer the solution to a 5 mm NMR tube, filtering it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter that could degrade spectral resolution.

2. Instrument & Acquisition Parameters: The following parameters are based on a standard 500 MHz NMR spectrometer, which provides excellent sensitivity and dispersion for a molecule of this size.[8]

  • Spectrometer: 500 MHz NMR Spectrometer

  • Nuclei: ¹H (Proton) and ¹³C (Carbon-13)

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: ~3-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate signal integration.

    • Number of Scans: 8 to 16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line, simplifying the spectrum.

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[9]

NMR Data & Analysis: Predicted Spectra

The following spectral data are predicted based on the analysis of structurally related compounds, including 2-phenoxyaniline and various substituted aromatic ethers.[4][5] The numbering scheme used for assignment is shown below.

Chemical structure of 2-[4-(tert-pentyl)phenoxy]phenylamine with atom numbering

Predicted ¹H NMR Spectral Data

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale for Prediction
H-a~7.28d~8.52HH-2', H-6'Aromatic protons ortho to the electron-donating tert-pentyl group. Expected to be downfield and coupled to H-3'/5'.
H-b~7.10 - 7.20m-1HH-5Aromatic proton on the phenylamine ring, expected to be a complex multiplet due to multiple couplings.
H-c~6.90 - 7.05m-4HH-4, H-6, H-3', H-5'Overlapping region for multiple aromatic protons. The phenoxy group protons (H-3'/5') are ortho to an oxygen, shifting them downfield.
H-d~6.80dd~8.0, 1.51HH-3Aromatic proton ortho to the electron-donating -NH₂ group, expected to be shifted upfield.
H-e~4.50br s-2H-NH₂The amine protons are typically a broad singlet. The chemical shift can vary significantly with solvent and concentration.
H-f~1.30s-6H-C(CH₃)₂CH₂CH₃The two equivalent methyl groups of the tert-pentyl group are singlets as they have no adjacent protons.
H-g~1.65q~7.52H-C(CH₃)₂CH₂CH₃The methylene protons are split into a quartet by the adjacent methyl group (H-h).
H-h~0.65t~7.53H-C(CH₃)₂CH₂CH₃The terminal methyl group is split into a triplet by the adjacent methylene group (H-g).

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~154.0C-4'Aromatic carbon attached to the electron-donating tert-pentyl group.
~152.5C-1'Aromatic carbon attached to the ether oxygen, shifted downfield.
~145.0C-1Aromatic carbon attached to the -NH₂ group.
~143.5C-2Aromatic carbon attached to the ether oxygen, shifted downfield.
~129.5C-3', C-5'Aromatic carbons meta to the tert-pentyl group.
~126.5C-5Aromatic carbon on the phenylamine ring.
~123.0C-4Aromatic carbon on the phenylamine ring.
~120.0C-2', C-6'Aromatic carbons ortho to the tert-pentyl group.
~118.5C-6Aromatic carbon on the phenylamine ring.
~115.5C-3Aromatic carbon ortho to the -NH₂ group, shifted upfield.
~37.5C (CH₃)₂CH₂CH₃Quaternary carbon of the tert-pentyl group.
~32.0-C(CH₂ )CH₃Methylene carbon of the tert-pentyl group.
~28.5-C(CH₃ )₂CH₂CH₃Methyl carbons of the tert-pentyl group.
~9.0-CH₂CH₃ Terminal methyl carbon of the tert-pentyl group.

Workflow for Structural Elucidation

The logical process from receiving a sample to confirming its structure via NMR involves several key steps, as illustrated in the following workflow diagram.

NMR_Workflow Sample Sample Submission (Purity >95%) Prep Sample Preparation (CDCl₃ or DMSO-d₆, TMS) Sample->Prep Dissolution Acquire Data Acquisition (500 MHz Spectrometer) Prep->Acquire H1_NMR ¹H NMR Experiment Acquire->H1_NMR C13_NMR ¹³C NMR Experiment Acquire->C13_NMR Process Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Analysis Spectral Analysis Process->Analysis Integrate 1. Integration (Proton Ratios) Analysis->Integrate Shifts 2. Chemical Shifts (Electronic Environment) Analysis->Shifts Coupling 3. Coupling Patterns (Connectivity) Analysis->Coupling Assign Peak Assignment & Correlation Integrate->Assign Shifts->Assign Coupling->Assign Structure Structure Confirmation Assign->Structure Final Verification

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of 2-[4-(tert-pentyl)phenoxy]phenylamine. By leveraging data from analogous structures and applying fundamental principles of NMR spectroscopy, we have established a reliable reference for the identification and characterization of this compound. The distinct signals of the tert-pentyl group, combined with the characteristic patterns of the disubstituted aromatic rings, provide a unique spectral fingerprint. The outlined experimental protocol ensures that researchers can acquire high-quality, trustworthy data for comparison and verification.

References

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. Figshare. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectral analysis of diphenyl ether: a) 1H NMR; b) 13C NMR. Retrieved from [Link]

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

  • Springer. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the In Vitro Toxicity Profile and Environmental Impact Assessment of 2-[4-(Tert-pentyl)phenoxy]phenylamine

A Senior Application Scientist's Perspective on a Predictive and Methodological Framework Preamble: Navigating the Data Gap for 2-[4-(Tert-pentyl)phenoxy]phenylamine In the landscape of chemical safety assessment, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on a Predictive and Methodological Framework

Preamble: Navigating the Data Gap for 2-[4-(Tert-pentyl)phenoxy]phenylamine

In the landscape of chemical safety assessment, it is not uncommon to encounter compounds with limited publicly available toxicological and environmental data. 2-[4-(Tert-pentyl)phenoxy]phenylamine is one such molecule. While its chemical structure is defined and it is available commercially for research purposes[1][2], a comprehensive in vitro toxicity profile and a thorough environmental impact assessment are not readily found in the scientific literature.

This guide, therefore, adopts the perspective of a Senior Application Scientist tasked with establishing a robust testing strategy. Instead of presenting established data, we will delineate a predictive framework based on the toxicological profiles of structurally related compounds and outline the essential in vitro assays required to generate a definitive toxicity profile. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, providing both the rationale for experimental choices and detailed methodologies.

Part 1: Physicochemical Properties and Structural Alerts

A foundational step in predicting a compound's toxicological and environmental behavior is to analyze its physicochemical properties and identify any structural alerts for toxicity.

Predicted Physicochemical Properties

While experimental data for 2-[4-(Tert-pentyl)phenoxy]phenylamine is scarce, its properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These predictions are crucial for designing in vitro experiments and anticipating environmental fate.

PropertyPredicted Value/InformationImplication for Testing and Environmental Fate
Molecular Weight ~283.4 g/mol Influences diffusion and transport across biological membranes.
LogP (Octanol-Water Partition Coefficient) High (Predicted > 4)Suggests potential for bioaccumulation in fatty tissues and partitioning to organic matter in the environment. May indicate lower aqueous solubility, requiring specific solvents for in vitro assays.
Water Solubility LowPoses challenges for dissolution in aqueous media for toxicity testing. Use of solvents like DMSO will be necessary.
Vapor Pressure LowVolatilization from water or soil surfaces is likely to be a minor environmental transport pathway.
pKa The amine group suggests a basic character.The ionization state will be pH-dependent, affecting its bioavailability and interaction with biological targets.

These are predicted values and should be confirmed experimentally.

Structural Alerts for Toxicity

The structure of 2-[4-(Tert-pentyl)phenoxy]phenylamine contains moieties that warrant specific toxicological investigation:

  • Aromatic Amine: Aromatic amines are a class of compounds known to be associated with genotoxicity and carcinogenicity, often requiring metabolic activation to exert their effects.

  • Phenoxy Group: Phenolic compounds are known to have a wide range of biological activities, including potential endocrine disruption.[3]

  • Tert-pentyl Group: This bulky, lipophilic group significantly contributes to the high LogP, suggesting a potential for membrane interactions and bioaccumulation.

Part 2: A Tiered In Vitro Toxicity Testing Strategy

A comprehensive in vitro toxicity assessment should follow a tiered approach, starting with basal cytotoxicity and progressing to more specific endpoints like genotoxicity and endocrine disruption.

Tier 1: Basal Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration range at which the compound elicits general cellular toxicity. This is crucial for selecting appropriate, non-lethal concentrations for more complex assays. A battery of tests targeting different cellular health indicators is recommended to provide a holistic view of cytotoxicity.[4][5][6]

Experimental Protocol: Multiplexed Cytotoxicity Assay

This protocol combines assays for cell viability, membrane integrity, and metabolic activity.

Cell Lines:

  • HepG2 (Human Liver Carcinoma): To assess hepatotoxicity and the effects of metabolic activation.

  • HEK293 (Human Embryonic Kidney): To evaluate general cytotoxicity in a non-liver cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well format and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Prepare a serial dilution of 2-[4-(Tert-pentyl)phenoxy]phenylamine in a suitable solvent (e.g., DMSO) and add to the cell culture medium. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24 and 48 hours.

  • Resazurin Assay (Metabolic Activity):

    • Add Resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence to quantify the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

  • LDH Release Assay (Membrane Integrity):

    • Collect a sample of the cell culture supernatant.

    • Use a commercial LDH assay kit to measure the amount of lactate dehydrogenase released from cells with damaged membranes.

  • Neutral Red Uptake (Lysosomal Integrity):

    • Incubate cells with Neutral Red dye, which is taken up and retained by healthy lysosomes.

    • After incubation, extract the dye and measure its absorbance to quantify viable cells.[4][6]

Data Presentation:

AssayEndpointPredicted Outcome for 2-[4-(Tert-pentyl)phenoxy]phenylamine
ResazurinDecreased fluorescence with increasing concentrationPotential for mitochondrial dysfunction.
LDH ReleaseIncreased LDH in supernatant with increasing concentrationIndicates compromised cell membrane integrity.
Neutral RedDecreased dye uptake with increasing concentrationSuggests lysosomal damage.

G

Tier 2: Genotoxicity Assessment

Rationale: The presence of an aromatic amine moiety raises a significant concern for genotoxicity. A standard battery of tests is required to assess the potential for DNA damage and mutagenicity, both with and without metabolic activation.[7][8]

Experimental Protocols:

1. Bacterial Reverse Mutation Assay (Ames Test)

  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. It measures the ability of a substance to induce reverse mutations, restoring the bacteria's ability to synthesize the amino acid.

  • Methodology:

    • The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The mixture is plated on a minimal agar medium.

    • After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in revertant colonies compared to the control indicates mutagenicity.[8]

2. In Vitro Micronucleus Assay

  • Principle: This test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[9]

  • Methodology:

    • Human lymphoblastoid TK6 cells or another suitable mammalian cell line are exposed to the test compound with and without S9 metabolic activation.

    • The cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one round of mitosis.

    • Cells are harvested, fixed, and stained. The frequency of micronuclei in binucleated cells is scored. A significant increase in micronucleated cells indicates genotoxic potential.

G

Tier 3: Endocrine Disruption Potential

Rationale: Alkylphenols, which are structurally related to the tert-pentylphenol moiety of the target compound, are known endocrine disruptors.[10][11][12] Therefore, it is imperative to screen for potential interactions with nuclear receptors.

Experimental Protocol: Receptor-Mediated Reporter Gene Assays

  • Principle: These assays utilize cell lines that have been engineered to express a specific nuclear receptor (e.g., estrogen receptor, androgen receptor) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. Binding of an agonist to the receptor activates transcription of the reporter gene, producing a measurable signal. Antagonists will inhibit this activation.

  • Methodology:

    • Use commercially available cell lines for key nuclear receptors:

      • Estrogen Receptor Alpha (ERα): e.g., T-47D-KBluc cells

      • Androgen Receptor (AR): e.g., MDA-kb2 cells

    • Agonist Mode: Expose the cells to a range of concentrations of the test compound and measure reporter gene activity.

    • Antagonist Mode: Expose the cells to a known receptor agonist (e.g., 17β-estradiol for ERα) in the presence of varying concentrations of the test compound. A decrease in the agonist-induced signal indicates antagonism.

    • Measure the reporter gene product (e.g., luminescence for luciferase).

Data Presentation:

ReceptorAgonist ActivityAntagonist ActivityPredicted Outcome
ERα Dose-response curve of luminescence.Inhibition of estradiol-induced luminescence.Potential for estrogenic or anti-estrogenic activity.
AR Dose-response curve of luminescence.Inhibition of testosterone-induced luminescence.Potential for androgenic or anti-androgenic activity.

Part 3: Environmental Impact Assessment

The environmental fate and ecotoxicity of 2-[4-(Tert-pentyl)phenoxy]phenylamine can be inferred from data on structurally similar compounds, particularly 4-tert-pentylphenol.[10][11]

Environmental Fate
  • Persistence: Based on related alkylphenols, this compound is expected to be biodegradable under aerobic conditions in aquatic environments, although the rate may be slow. It is not expected to be persistent.[10][11]

  • Environmental Partitioning: The compound is expected to partition primarily to soil and sediment if released into the environment.[11]

Ecotoxicity
  • Aquatic Toxicity: Alkylphenols are known to be toxic to aquatic life.[10] 4-tert-pentylphenol is classified as toxic to aquatic life with long-lasting effects.[10] It is highly probable that 2-[4-(Tert-pentyl)phenoxy]phenylamine will exhibit similar aquatic toxicity. Standard ecotoxicity tests with algae, daphnids, and fish are required.

  • Endocrine Disruption in Wildlife: 4-tert-pentylphenol has been identified as an endocrine disruptor in environmental species.[10][11] This is a significant concern for the target compound, and further investigation into its effects on wildlife reproductive health would be warranted if significant environmental release is anticipated.

G

Conclusion and Forward Look

This guide provides a comprehensive, albeit predictive, assessment of the in vitro toxicity and environmental impact of 2-[4-(Tert-pentyl)phenoxy]phenylamine. The structural alerts, particularly the aromatic amine and alkylphenol moieties, necessitate a thorough investigation of its genotoxic and endocrine-disrupting potential.

The outlined tiered in vitro testing strategy provides a clear and scientifically robust path forward to fill the existing data gaps. By systematically evaluating cytotoxicity, genotoxicity, and endocrine activity, a comprehensive hazard profile can be constructed. Similarly, the environmental assessment, currently based on surrogate data, highlights the need for empirical studies on biodegradability, bioaccumulation, and aquatic toxicity to accurately characterize the environmental risk.

For any organization involved in the research, development, or use of this compound, the protocols and predictive insights herein form the basis of a responsible and scientifically sound safety and environmental assessment program.

References

  • CellTox (cell toxicity) assay for compounds 2–4 and 7–14 in the... - ResearchGate. Available at: [Link]

  • The Endocrine Disruption Exchange — Chemical Details. Available at: [Link]

  • In vitro profiling of endocrine disrupting effects of phenols - PubMed. Available at: [Link]

  • Endocrine-Disrupting Chemicals, Hypothalamic Inflammation and Reproductive Outcomes: A Review of the Literature - MDPI. Available at: [Link]

  • Cytotoxicity Assay Protocol. Available at: [Link]

  • 4-[4-(TERT-PENTYL)PHENOXY]PHENYLAMINE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues - MDPI. Available at: [Link]

  • ENDOCRINE DISRUPTING CHEMICALS: THREATS TO HUMAN HEALTH - IPEN. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. Available at: [Link]

  • Journal of Cellular and Molecular Pharmacology - Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health - OMICS International. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - Preprints.org. Available at: [Link]

  • Review of the Environmental Fate of Selected Chemicals. Available at: [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement - 30 June 2022 - Australian Industrial Chemicals Introduction Scheme (AICIS). Available at: [Link]

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Exploratory

basic crystallographic structure and bonding of 2-[4-(Tert-pentyl)phenoxy]phenylamine

An In-depth Technical Guide to the Basic Crystallographic Structure and Bonding of 2-[4-(Tert-pentyl)phenoxy]phenylamine Abstract This technical guide provides a comprehensive analysis of the predicted crystallographic s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Basic Crystallographic Structure and Bonding of 2-[4-(Tert-pentyl)phenoxy]phenylamine

Abstract

This technical guide provides a comprehensive analysis of the predicted crystallographic structure and bonding of 2-[4-(tert-pentyl)phenoxy]phenylamine. In the absence of a publicly available crystal structure, this document leverages data from analogous compounds and theoretical principles to offer researchers, scientists, and drug development professionals a thorough understanding of the molecule's likely solid-state characteristics. The guide outlines the expected molecular geometry, potential intermolecular interactions that govern crystal packing, and a detailed, field-proven experimental workflow for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it highlights the role of computational modeling as a powerful tool for structural elucidation.

Introduction: Unveiling the Structural Landscape of a Novel Phenylamine Derivative

2-[4-(tert-pentyl)phenoxy]phenylamine is a diaryl ether derivative incorporating a phenylamine moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, is fundamental to understanding and predicting a compound's physicochemical properties, including solubility, melting point, stability, and bioavailability.

While the definitive crystal structure of 2-[4-(tert-pentyl)phenoxy]phenylamine has not yet been reported in the public domain, this guide provides a robust, predictive framework based on the well-established structural chemistry of its constituent functional groups. By examining the crystallographic data of related diaryl ethers and phenylamines, we can infer with a high degree of confidence the key bonding parameters and non-covalent interactions that define the supramolecular architecture of this compound. This document serves as a valuable resource for researchers seeking to work with this molecule, providing both theoretical insights and a practical roadmap for its empirical structural determination.

Molecular Structure and Bonding: A Theoretical Framework

The foundational step in predicting the crystallographic structure of a molecule is a thorough analysis of its intrinsic molecular geometry and bonding.

Chemical Identity
  • IUPAC Name: 2-[4-(tert-pentyl)phenoxy]phenylamine

  • Molecular Formula: C₁₇H₂₁NO[1]

  • Molecular Weight: 255.35 g/mol [1]

  • Related Isomer CAS Number: 328032-81-1 for 4-[4-(tert-pentyl)phenoxy]phenylamine[2][3]

Analysis of Constituent Functional Groups

The molecule's structure is a composite of three key functional groups, each contributing distinct steric and electronic properties:

  • Diaryl Ether Linkage: The C-O-C bridge is a key determinant of the molecule's overall conformation. The flexibility of this linkage allows for a range of torsional angles between the two phenyl rings.

  • Phenylamine Moiety: The amine group (-NH₂) is a hydrogen bond donor and can also act as a weak acceptor. Its lone pair of electrons can participate in conjugation with the adjacent phenyl ring, influencing the C-N bond length and the planarity of the nitrogen atom. In many triarylamine structures, the central nitrogen atom is observed to be non-pyramidal.[4][5]

  • Tert-pentyl Group: This bulky, hydrophobic substituent will exert a significant steric influence on the crystal packing, likely preventing close, parallel stacking of the phenyl rings and favoring arrangements that accommodate its volume.

Predicted Molecular Geometry

Based on crystallographic data from analogous diaryl ethers and phenylamines, we can predict the key bond lengths and angles for 2-[4-(tert-pentyl)phenoxy]phenylamine.

ParameterPredicted ValueRationale and Comparative Data
C-O (ether) bond length1.36 - 1.40 ÅConsistent with typical sp² C-O bond lengths in diaryl ethers.
C-N (amine) bond length1.38 - 1.42 ÅShorter than a typical C-N single bond due to partial double bond character from lone pair delocalization.
C-O-C bond angle118 - 122°The flexibility of this angle is a key factor in the molecule's conformational freedom.
C-N-H bond angles~110 - 115°Indicative of a nitrogen atom with some sp² character.
Phenyl Ring C-C bond lengths1.38 - 1.40 ÅTypical for aromatic systems.

Supramolecular Assembly: Predicted Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces. For 2-[4-(tert-pentyl)phenoxy]phenylamine, the following interactions are anticipated to be dominant:

  • Hydrogen Bonding: The amine group is a primary hydrogen bond donor. It is highly probable that N-H···O or N-H···N hydrogen bonds will be a key feature of the crystal packing, forming chains or dimeric motifs. The ether oxygen is a potential hydrogen bond acceptor.

  • π-Interactions:

    • π-π Stacking: While the bulky tert-pentyl group may hinder direct face-to-face stacking, offset or edge-to-face π-π interactions between the phenyl rings are likely.

    • C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich π systems of adjacent phenyl rings. These interactions are common in the crystal structures of aromatic compounds.[4][5]

  • Van der Waals Forces: The hydrophobic tert-pentyl group will primarily engage in weaker van der Waals interactions, influencing the overall packing efficiency.

Caption: Potential intermolecular interactions in the crystal lattice.

A Practical Guide to Experimental Structure Determination

The following section provides a detailed, field-proven workflow for the empirical determination of the crystallographic structure of 2-[4-(tert-pentyl)phenoxy]phenylamine.

Synthesis and Purification Protocol

A plausible synthetic route involves an Ullmann condensation or a Buchwald-Hartwig amination. The following is a generalized protocol for an Ullmann-type reaction:

Step 1: Reaction Setup

  • To an oven-dried Schlenk flask, add 1-bromo-4-(tert-pentyl)benzene (1.0 eq), 2-aminophenol (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), via syringe.

Step 2: Reaction Execution

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Workup and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-[4-(tert-pentyl)phenoxy]phenylamine.

Crystallization Methodology

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.

Step 1: Solvent Screening

  • Dissolve a small amount of the purified compound in a range of solvents of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol) to assess solubility.

Step 2: Crystallization Techniques

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Solid-Vapor Diffusion: Place the solid compound in a small vial and place this inside a larger sealed container with a volatile solvent that can slowly dissolve and then re-precipitate the compound as crystals.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD StructureSolution Structure Solution & Refinement SCXRD->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

Caption: Experimental workflow for crystallographic analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Step 1: Crystal Mounting and Data Collection

  • Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Place the mounted crystal on the diffractometer.

  • Collect a full sphere of diffraction data, typically using a modern diffractometer equipped with a CCD or CMOS detector.

Step 2: Structure Solution and Refinement

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Locate and refine the positions of hydrogen atoms.

The Role of Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the molecular structure and properties of 2-[4-(tert-pentyl)phenoxy]phenylamine. DFT calculations can be used to:

  • Optimize the molecular geometry in the gas phase to predict bond lengths, bond angles, and dihedral angles.

  • Calculate the vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

  • Predict the electronic properties , such as the HOMO-LUMO gap and the electrostatic potential surface, which can provide information about the molecule's reactivity and intermolecular interactions.

Conclusion

This technical guide has provided a comprehensive, in-depth analysis of the predicted crystallographic structure and bonding of 2-[4-(tert-pentyl)phenoxy]phenylamine. Based on the known structural characteristics of diaryl ethers and phenylamines, a detailed picture of the likely molecular geometry and the key intermolecular interactions governing its solid-state assembly has been constructed. The bulky tert-pentyl group is expected to play a significant role in dictating the crystal packing. Furthermore, a robust experimental workflow has been outlined to guide researchers in the empirical determination of this compound's crystal structure. The synergy of theoretical prediction and empirical validation is crucial for advancing our understanding of this and other novel chemical entities.

References

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  • Fonic, M., & Abraham, M. H. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. The Journal of Physical Chemistry A, 113(23), 6545–6557. Available at: [Link]

  • Fonic, M., & Abraham, M. H. (2009). Intramolecular and Intermolecular Hydrogen Bond Formation by Some Ortho-Substituted Phenols: Some Surprising Results from an Experimental and Theoretical Investigation. ResearchGate. Available at: [Link]

  • Etter, M. C. (1990). A study of the crystal and molecular structures of phenols with only intermolecular hydrogen bonding. Journal of the Chemical Society, Perkin Transactions 2, (5), 755-760. Available at: [Link]

  • Salih, S. A., & Al-Otaibi, A. A. (2026). Probing Attractive OH−π Interactions and Repulsive n−π Interactions in a Phenol Molecular Balance. PMC. Available at: [Link]

  • Yano, M., Kashiwagi, Y., Oishi, K., Yano, M., & Mitsudo, K. (2022). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. IUCrData, 7(12), x221205. Available at: [Link]

  • Yano, M., Kashiwagi, Y., Oishi, K., Yano, M., & Mitsudo, K. (2022). Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine. PMC. Available at: [Link]

  • Gu, Z., & Li, Z. (2016). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 57(11), 1235-1238. Available at: [Link]

  • NextSDS. 4-[4-(TERT-PENTYL)PHENOXY]PHENYLAMINE — Chemical Substance Information. Available at: [Link]

  • Li, Y., et al. (2024). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation with Azlactones. ACS Catalysis. Available at: [Link]

  • Nasrollahzadeh, M., & Sajjadi, M. (2018). Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(34), 18956-18973. Available at: [Link]

  • ResearchGate. Sketches of a phenylamide, a phenylamine and a 1,2-phenyldiamine. Available at: [Link]

  • Di Salvo, F., et al. (2021). Amine-Derivatized l-Phenylalanine and l-Tyrosine as Versatile Self-Assembled Platforms of Diverse Supramolecular Architectures: From Mesocrystals to Organogels. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). Available at: [Link]

  • Iwasaki, K., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(5), 1076-1079. Available at: [Link]

  • Molnár, E., et al. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules, 28(3), 1184. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes: 4-tert-Pentylphenoxyalkyl Derivatives in Pharmaceutical Drug Discovery

Preamble: Initial inquiries into the specific pharmaceutical applications of 2-[4-(Tert-pentyl)phenoxy]phenylamine revealed a scarcity of published research in the public domain. To provide a comprehensive and technicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Initial inquiries into the specific pharmaceutical applications of 2-[4-(Tert-pentyl)phenoxy]phenylamine revealed a scarcity of published research in the public domain. To provide a comprehensive and technically robust guide for researchers in drug discovery, this document focuses on a closely related and well-documented class of compounds: 4-tert-Pentylphenoxyalkyl derivatives . These molecules have emerged as promising multi-target-directed ligands, specifically exhibiting dual inhibitory activity against the Histamine H₃ Receptor (H₃R) and Monoamine Oxidase B (MAO-B). This application note will, therefore, serve as an in-depth guide to the evaluation of this compound class, offering valuable protocols and insights that are broadly applicable to similar chemical scaffolds.

Scientific Background and Therapeutic Rationale

The development of multi-target-directed ligands (MTDLs) represents a sophisticated approach to treating complex, multifactorial diseases such as neurodegenerative disorders.[1] Conditions like Parkinson's Disease (PD) and Alzheimer's Disease (AD) are characterized by a complex pathophysiology involving multiple neurotransmitter systems and cellular pathways. A therapeutic agent that can modulate more than one key target offers the potential for enhanced efficacy and a more holistic treatment paradigm.

The 4-tert-pentylphenoxyalkyl scaffold has been identified as a privileged structure for designing ligands with a unique dual-action profile:

  • Histamine H₃ Receptor (H₃R) Antagonism/Inverse Agonism: H₃Rs are primarily presynaptic G-protein coupled receptors located in the central nervous system (CNS).[2][3] They act as autoreceptors on histaminergic neurons and as heteroreceptors on other neurons, inhibiting the release of a wide range of neurotransmitters, including dopamine, acetylcholine, and norepinephrine.[2][3] Antagonizing or acting as an inverse agonist at the H₃R can, therefore, increase the synaptic levels of these key neurotransmitters, which are often depleted in neurodegenerative states. This mechanism holds promise for improving cognitive and motor symptoms.[1][4]

  • Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters, with a particular preference for dopamine in the human brain.[5][][7] The activity of MAO-B not only reduces dopamine levels but also generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to oxidative stress and neuronal damage.[5][8] Inhibition of MAO-B is a clinically validated strategy in Parkinson's disease, serving to preserve dopamine levels and potentially slow disease progression by reducing oxidative stress.[5][9]

A dual-target ligand that combines H₃R antagonism with MAO-B inhibition could offer synergistic benefits for treating PD and other neurological disorders by simultaneously boosting dopamine release and preventing its degradation.[10]

Mechanism of Action & Signaling Pathways

Histamine H₃ Receptor Signaling

The H₃R is constitutively active and couples to the Gαi/o subunit of the heterotrimeric G-protein complex. Upon activation by histamine (agonist), the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. H₃R antagonists block the action of histamine, while inverse agonists go a step further by reducing the receptor's basal, constitutive activity, both resulting in an increase in neurotransmitter release.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_ligands Pharmacological Intervention H3R Histamine H₃ Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Vesicle Neurotransmitter Vesicle (e.g., Dopamine) cAMP->Vesicle Modulates Release Neurotransmitter Release Vesicle->Release Antagonist H₃R Antagonist (e.g., 4-tert-Pentyl- phenoxyalkyl derivative) Antagonist->H3R Binds & Blocks Histamine Histamine (Agonist) Histamine->H3R Binds & Activates

Caption: H₃R signaling pathway and point of intervention.

Monoamine Oxidase B (MAO-B) Catalytic Cycle

MAO-B is a flavoenzyme that catalyzes the oxidative deamination of monoamines. The process involves the oxidation of the substrate (e.g., dopamine) and the reduction of the FAD cofactor to FADH₂. The enzyme is then re-oxidized by molecular oxygen, producing hydrogen peroxide. MAO-B inhibitors prevent the initial substrate oxidation step.

Biological Evaluation: Protocols & Methodologies

The following protocols provide a framework for the in vitro characterization of 4-tert-pentylphenoxyalkyl derivatives or similar compounds targeting hH₃R and hMAO-B.

Protocol 1: Human Histamine H₃ Receptor (hH₃R) Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of test compounds for the hH₃R.

A. Principle This is a competitive binding assay where the test compound competes with a known high-affinity radioligand, [³H]N-α-methylhistamine ([³H]NAMH), for binding to the hH₃R expressed in cell membranes.[11][12] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

B. Materials & Reagents

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human H₃R.

  • Radioligand: [³H]N-α-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Histamine (100 µM final concentration).[13]

  • Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO) and then in Assay Buffer.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Hardware: 96-well filter plates (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, multi-channel pipettes.

C. Step-by-Step Methodology

  • Compound Plating: In a 96-well assay plate, add 25 µL of Assay Buffer (for total binding), 25 µL of non-specific binding control (Histamine), or 25 µL of serially diluted test compounds.

  • Radioligand Preparation: Dilute [³H]NAMH in Assay Buffer to a final concentration of ~0.3-2.0 nM.[11][13]

  • Membrane Preparation: Thaw hH₃R-expressing cell membranes on ice and dilute in ice-cold Assay Buffer to a concentration of 10-20 µg of protein per well. Homogenize gently.

  • Incubation:

    • Add 100 µL of diluted cell membranes to each well.

    • Add 25 µL of diluted [³H]NAMH to each well.

    • The final reaction volume is typically 150-200 µL.

    • Incubate the plate for 2 hours at 25°C with gentle agitation.[13]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Quantify the radioactivity in each vial using a liquid scintillation counter.

D. Data Analysis

  • Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(cpm in presence of compound - Non-specific Binding) / Specific Binding]).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Human Monoamine Oxidase B (hMAO-B) Fluorometric Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against hMAO-B.

A. Principle The assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-B-catalyzed oxidation of a substrate.[14][15][16] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a highly sensitive probe (e.g., Amplex® Red or equivalent) to generate a fluorescent product (resorufin), which can be measured. The rate of fluorescence increase is proportional to MAO-B activity.

B. Materials & Reagents

  • Enzyme: Recombinant human MAO-B.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[14]

  • Substrate: Tyramine or Benzylamine (prepare a stock solution in water).

  • Detection Reagents: High-sensitivity fluorescent probe (e.g., Amplex Red), Horseradish Peroxidase (HRP).

  • Positive Control Inhibitor: Selegiline or Rasagiline.[16]

  • Test Compounds: Serially diluted in a suitable solvent (e.g., DMSO). Final DMSO concentration in the assay should be <1%.

  • Hardware: 96-well black, flat-bottom plates; fluorescence microplate reader (Ex/Em = ~535/587 nm).

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe and HRP in Assay Buffer. Protect from light.

    • Prepare a working solution of the MAO-B substrate in Assay Buffer.

    • Prepare a working solution of hMAO-B enzyme in ice-cold Assay Buffer. Keep on ice until use.

  • Assay Plating:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of serially diluted test compounds, positive control inhibitor, or solvent (for 100% activity control) to the appropriate wells.

  • Pre-incubation: Add 20 µL of the hMAO-B enzyme working solution to each well. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation & Measurement:

    • Prepare a Reaction Mix containing the substrate and the detection reagents (probe and HRP).

    • Initiate the reaction by adding 20 µL of the Reaction Mix to each well.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-40 minutes, with readings every 1-2 minutes.[16]

D. Data Analysis

  • For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.

  • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [Slope of test compound well / Slope of 100% activity control well]).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Data Presentation and Drug Discovery Workflow

Structure-Activity Relationship (SAR) Summary

The biological activity of 4-tert-pentylphenoxyalkyl derivatives is highly dependent on the nature of the amine moiety and the length of the alkyl linker.[1][10][17]

Compound IDAmine MoietyAlkyl Linker (n)hH₃R Kᵢ (nM)hMAO-B IC₅₀ (nM)Reference
5 Pyrrolidine3634.5[1][17]
DL76 Piperidine33848[10]
6 3-Methylpiperidine31202.7[1]
7 Azepane312012[1]

Data compiled from published literature. This table illustrates how modifications to the core scaffold can modulate the potency and selectivity for each target.

Typical Drug Discovery Screening Cascade

The identification and optimization of dual-target ligands require a structured screening workflow to efficiently evaluate compounds.

Screening_Cascade cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Primary_H3R Primary Screen: hH₃R Binding Assay (Single Concentration) Dose_Response_H3R Dose-Response: hH₃R Binding (Kᵢ) Primary_H3R->Dose_Response_H3R Primary_MAOB Primary Screen: hMAO-B Inhibition Assay (Single Concentration) Dose_Response_MAOB Dose-Response: hMAO-B Inhibition (IC₅₀) Primary_MAOB->Dose_Response_MAOB Selectivity Selectivity Assays: - hMAO-A Inhibition - Other GPCRs Dose_Response_H3R->Selectivity Functional_H3R Functional Assay: hH₃R (e.g., cAMP or [³⁵S]GTPγS binding) Dose_Response_H3R->Functional_H3R Dose_Response_MAOB->Selectivity Mechanism_MAOB Mechanism of Inhibition: MAO-B Reversibility & Kinetic Studies Dose_Response_MAOB->Mechanism_MAOB ADME In Vitro ADME/Tox: - Microsomal Stability - Cytotoxicity (SH-SY5Y) - hERG, CYP Inhibition Functional_H3R->ADME Mechanism_MAOB->ADME PK Pharmacokinetics (PK): - Blood-Brain Barrier Penetration ADME->PK PD Pharmacodynamics (PD): - Target Engagement (ex vivo receptor occupancy/ MAO-B activity) PK->PD Efficacy Efficacy Models: - Haloperidol-induced Catalepsy (PD Model) - Novel Object Recognition PD->Efficacy

Sources

Application

Application Note: Liquid Chromatography Purification Techniques for Synthesized 2-[4-(Tert-pentyl)phenoxy]phenylamine

Introduction & Context Diaryl ether amines, particularly substituted phenoxyanilines like 2-[4-(tert-pentyl)phenoxy]phenylamine, are highly valued pharmacophores in modern drug discovery. They serve as critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Diaryl ether amines, particularly substituted phenoxyanilines like 2-[4-(tert-pentyl)phenoxy]phenylamine, are highly valued pharmacophores in modern drug discovery. They serve as critical building blocks and active pharmaceutical ingredients (APIs) in the development of N-type calcium channel (CaV2.2) blockers for neuropathic pain [1], and Cholesteryl Ester Transfer Protein (CETP) inhibitors for cardiovascular diseases [2].

The synthesis of 2-[4-(tert-pentyl)phenoxy]phenylamine typically involves a nucleophilic aromatic substitution (SNAr) between 4-tert-pentylphenol and 2-fluoronitrobenzene, followed by the reduction of the resulting nitro-intermediate. This synthetic route inevitably yields a complex crude matrix containing unreacted lipophilic phenols, nitro-intermediates, and the target primary amine. This application note details a robust, two-dimensional chromatographic workflow designed to isolate the target compound with >99% purity, ensuring it is suitable for high-throughput biological screening.

Physicochemical Profiling & Chromatographic Causality

Successful purification requires aligning the chromatographic method with the molecule's intrinsic physicochemical properties.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C17H21NO-
Molecular Weight 255.36 g/mol Suitable for standard LC-MS detection (ESI+).
LogP (Lipophilicity) ~4.8High retention on C18 stationary phases. Requires a high percentage of organic modifier (e.g., >60% Acetonitrile) for elution.
pKa (Conjugate Acid) ~4.5Weakly basic. Will cause severe peak tailing on bare silica due to secondary interactions with acidic silanols. Requires pH control.
Structural Features Bulky tert-pentyl groupIncreases steric hindrance and hydrophobic surface area, necessitating shallow gradients for separating closely related regioisomers.
Expert Insight: The Causality of Method Selection

Attempting to purify this compound using standard bare silica gel in Normal Phase (NP) chromatography often results in irreversible adsorption or severe peak tailing. The primary amine acts as a hydrogen bond donor and basic site, interacting strongly with unendcapped silanols.

To circumvent this, we employ amine-functionalized silica for the initial bulk purification. The bonded NH2 phase naturally repels the target amine, preventing secondary interactions without requiring toxic mobile phase modifiers like Triethylamine (TEA). For the final high-resolution polish, we utilize Reverse-Phase HPLC (RP-HPLC) with a low-pH mobile phase (0.1% TFA) . The acidic environment (pH ~2.0) ensures the aniline is fully protonated (pH < pKa). This increases its polarity for faster elution while simultaneously masking residual silanols on the C18 column to guarantee sharp, symmetrical peaks [1].

Experimental Protocols

Protocol A: Bulk Matrix Removal via Normal Phase Flash Chromatography

Objective: Rapidly separate the target amine from unreacted 4-tert-pentylphenol and the non-polar nitro-intermediate. This step acts as a self-validating cleanup; if the amine elutes too early, it indicates column overloading or insufficient equilibration.

  • Stationary Phase: Amine-functionalized silica cartridge (e.g., Biotage KP-NH, 50 µm).

  • Mobile Phase A: Hexane (Non-polar)

  • Mobile Phase B: Ethyl Acetate (Polar)

  • Flow Rate: 40 mL/min (for a 50g cartridge)

  • Detection: UV at 254 nm and 280 nm.

Table 2: Flash Chromatography Gradient
Time (Column Volumes)% Mobile Phase B (EtOAc)Elution Profile
0.0 - 2.05%Isocratic hold to elute highly non-polar nitro-intermediates.
2.0 - 8.05% → 30%Linear gradient. Target phenoxyaniline begins to elute.
8.0 - 12.030%Isocratic hold. Complete elution of the target compound.
12.0 - 15.0100%Column flush to remove unreacted 4-tert-pentylphenol.
Protocol B: High-Resolution Polish via Preparative RP-HPLC

Objective: Achieve >99% purity, removing structurally similar trace regioisomers or over-reduced byproducts.

  • Stationary Phase: C18 Preparative Column (e.g., Phenomenex Luna C18, 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Flow Rate: 20 mL/min.

  • Injection Volume: 1.0 - 2.0 mL.

  • Detection: UV at 230 nm (aromatic core) and 254 nm.

Table 3: RP-HPLC Gradient
Time (min)% Mobile Phase B (MeCN)Purpose
0.0 - 2.030%Sample loading and column equilibration.
2.0 - 20.030% → 85%Shallow linear gradient to resolve the lipophilic tert-pentyl core from impurities.
20.0 - 25.085% → 100%Column wash to elute highly retained hydrophobic dimers.
25.0 - 30.030%Re-equilibration for the next injection.
Step-by-Step Workflow:
  • Sample Preparation: Dissolve the enriched fraction from Protocol A in a minimum volume of DMSO. Filter through a 0.45 µm PTFE syringe filter to protect the prep column frit.

  • Equilibration: Run the column at 30% B until a stable baseline is achieved.

  • Injection & Monitoring: Inject the sample. Monitor the 254 nm trace. The protonated 2-[4-(tert-pentyl)phenoxy]phenylamine will typically elute between 12-15 minutes due to the strong hydrophobic interaction of the tert-pentyl group with the C18 phase.

  • Fraction Collection: Collect the main peak based on a strict slope-threshold trigger to exclude fronting or tailing impurities.

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the pure compound as a TFA salt. (Note: If the free base is required for downstream assays, partition the fraction between Ethyl Acetate and saturated aqueous NaHCO3 prior to solvent evaporation).

Purification Workflow Visualization

PurificationWorkflow Crude Crude Synthesis Mixture (Phenol, Nitro-intermediate, Amine) Flash Normal Phase Flash Chromatography (Amine-functionalized Silica) Crude->Flash Impurity1 Waste: Non-polar Impurities (Unreacted Phenol & Nitro) Flash->Impurity1 Hexane/EtOAc (Low %B) Intermediate Enriched Phenoxyaniline (>85% Purity) Flash->Intermediate Hexane/EtOAc (High %B) HPLC Preparative RP-HPLC (C18, 0.1% TFA Modifier) Intermediate->HPLC Impurity2 Waste: Closely Eluting Regioisomers HPLC->Impurity2 Early/Late Fractions Pure Pure 2-[4-(Tert-pentyl)phenoxy]phenylamine (>99% Purity) HPLC->Pure Target Peak Collection

Two-dimensional chromatographic workflow for the isolation of 2-[4-(tert-pentyl)phenoxy]phenylamine.

References

  • Title: Inhibition of N-type calcium channels by phenoxyaniline and sulfonamide analogues Source: RSC Medicinal Chemistry, 15(3), 916-936 (2024). PubMed Central (PMC). URL: [Link]

  • Title: Discovery of a Simple Picomolar Inhibitor of Cholesteryl Ester Transfer Protein Source: Journal of Medicinal Chemistry, 46(11), 2152-2168 (2003). ACS Publications. URL: [Link]

Method

Application Note: Functionalization of 2-[4-(Tert-pentyl)phenoxy]phenylamine via Electrophilic Reagents

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Validated Protocols Substrate Profiling & Causality in Experimental Design The compound 2-[4-(tert-pentyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Validated Protocols

Substrate Profiling & Causality in Experimental Design

The compound 2-[4-(tert-pentyl)phenoxy]phenylamine is a highly valuable diaryl ether building block. Diaryl ethers are privileged scaffolds in drug discovery, and the tert-pentyl group provides enhanced lipophilicity and metabolic stability. However, functionalizing the primary aniline presents distinct synthetic challenges:

  • Steric Encumbrance: The bulky ortho-phenoxy substituent severely restricts the conformational freedom of the primary amine. The rotational dynamics of the diaryl ether bond create a physical shield around the nitrogen lone pair, hindering the approach of electrophiles[1].

  • Electronic Deactivation: While the ether oxygen is electron-donating to the distal ring by resonance, its inductive electron-withdrawing effect slightly reduces the nucleophilicity of the adjacent aniline nitrogen.

To overcome these barriers, standard coupling conditions (e.g., EDC/HOBt or uncatalyzed anhydride reactions) are often insufficient. Reactions with electrophilic reagents require kinetic driving forces, such as potent nucleophilic catalysis or the generation of highly reactive, pre-organized active esters[2].

Workflow A 2-[4-(tert-pentyl)phenoxy] phenylamine B Acyl Chloride A->B Electrophile C Carboxylic Acid A->C Electrophile D Sulfonyl Chloride A->D Electrophile E Amide Product (Fast Kinetics) B->E DIPEA, DMAP DCM, 0°C to RT F Amide Product (HOAt Active Ester) C->F HATU, DIPEA DMF, 50°C G Sulfonamide (Requires Heat) D->G Pyridine, DMAP 60°C

Caption: Decision tree for selecting electrophilic reagents and conditions for hindered anilines.

Quantitative Data Summary

The following table summarizes the optimized parameters for reacting 2-[4-(tert-pentyl)phenoxy]phenylamine with various electrophilic classes.

Electrophile TypeActivation StrategyCatalyst / ReagentBaseSolventTempExpected TimeYield Range
Acyl Chloride Direct AcylationDMAP (0.1 eq)DIPEA (2.0 eq)DCM0 °C to RT2–4 h85–95%
Carboxylic Acid HOAt Active EsterHATU (1.2 eq)DIPEA (3.0 eq)DMFRT to 50 °C12–18 h70–85%
Sulfonyl Chloride Pyridinium IntermediateDMAP (0.1 eq)Pyridine (Solvent)Pyridine60 °C18–24 h65–80%

Detailed Experimental Protocols

Protocol A: DMAP-Catalyzed N-Acylation (Acyl Chlorides)

Causality & Rationale: Acyl chlorides are highly reactive electrophiles, making them ideal for hindered anilines[2]. However, to overcome the ortho-phenoxy steric shield, 4-(Dimethylaminopyridine) (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is exceptionally electrophilic and facilitates the attack of the hindered aniline[1]. N,N-Diisopropylethylamine (DIPEA) is selected as the stoichiometric base because its own steric bulk prevents it from competing with the aniline for the electrophile[2].

Mechanism A Acyl Chloride (Electrophile) C N-Acylpyridinium Intermediate A->C Rapid Attack B DMAP Catalyst (Nucleophile) B->C E Amide Product C->E Rate-Limiting Step D Hindered Aniline (Substrate) D->E E->B DMAP Regeneration

Caption: Catalytic cycle of DMAP-mediated N-acylation overcoming aniline steric hindrance.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-[4-(tert-pentyl)phenoxy]phenylamine (1.0 equiv, e.g., 1.0 mmol, 255.4 mg) and anhydrous dichloromethane (DCM, 0.2 M, 5.0 mL) under an argon atmosphere.

  • Base & Catalyst Addition: Add DIPEA (2.0 equiv, 348 µL) followed by DMAP (0.1 equiv, 12.2 mg). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.2 equiv) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes to prevent uncontrolled exotherms and minimize diacylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting aniline is UV-active and stains brown with ninhydrin. The product will be ninhydrin-negative with a higher Rf​ value.

  • Workup: Dilute the mixture with additional DCM (10 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (10 mL), 1M HCl (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: HATU-Mediated Amidation (Carboxylic Acids)

Causality & Rationale: When the electrophile is a carboxylic acid (e.g., when the corresponding acyl chloride is unstable), standard carbodiimides often fail due to the transient nature of the O-acylisourea intermediate. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester[3]. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, hydrogen-bonding with the incoming aniline to pre-organize the transition state, effectively bypassing the steric penalty of the ortho-phenoxy group.

Step-by-Step Methodology:

  • Pre-activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Stir the mixture at room temperature for 15–20 minutes. Note: A color change to yellow/orange indicates the formation of the active ester.

  • Substrate Addition: Add 2-[4-(tert-pentyl)phenoxy]phenylamine (1.0 equiv) to the activated ester solution.

  • Reaction: Heat the reaction mixture to 50 °C. Due to steric hindrance, room temperature reactions may stall[3]. Stir for 12–18 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. TLC can be misleading due to the presence of tetramethylurea (a byproduct of HATU) which co-elutes with many amides.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (30 mL). Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl increases the ionic strength of the aqueous phase, forcing the highly polar DMF out of the organic layer. Wash with brine (15 mL), dry over Na2​SO4​ , and concentrate.

Protocol C: Sulfonylation via Pyridine-Mediated Activation

Causality & Rationale: Sulfonyl chlorides are significantly less electrophilic than acyl chlorides, and the transition state for sulfonylation is highly sterically demanding (trigonal bipyramidal geometry at the sulfur atom). Using pyridine as both the solvent and the base maximizes the concentration of the reactive sulfonylpyridinium species. Heating is strictly required to provide the kinetic energy necessary to overcome the high activation barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[4-(tert-pentyl)phenoxy]phenylamine (1.0 equiv) in anhydrous pyridine (0.3 M) in a sealed tube or heavy-walled flask.

  • Addition: Add DMAP (0.1 equiv). Cool to 0 °C, then add the sulfonyl chloride (1.5 equiv) in one portion.

  • Reaction: Seal the vessel and heat to 60 °C. Stir vigorously for 18–24 hours.

  • Self-Validation Checkpoint: The reaction will turn dark. Complete consumption of the aniline should be verified by LC-MS.

  • Workup: Cool the mixture and concentrate under high vacuum to remove the majority of the pyridine. Dissolve the crude residue in Ethyl Acetate (20 mL).

  • Pyridine Scavenging: Wash the organic layer with 1M aqueous CuSO4​ (2 × 15 mL). Causality: The blue CuSO4​ solution will turn deep purple/blue as it forms a water-soluble copper-pyridine coordination complex, efficiently stripping residual pyridine from the organic phase. Wash with brine, dry over MgSO4​ , and concentrate.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications (Organic Process Research & Development). URL:[Link] (Details the causality behind base selection, such as DIPEA, and electrophile reactivity profiles for hindered substrates.)

  • Bridgehead-substituted Triptycenes for Discovery of Nucleic Acid Junction Binders. PubMed Central (PMC). URL:[Link] (Demonstrates the necessity of extended reaction times and HATU/DIEA systems for coupling highly hindered aniline nitrogens.)

Sources

Application

Application Note: Polymer Synthesis and Material Engineering using 2-[4-(Tert-pentyl)phenoxy]phenylamine Derivatives

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers in Advanced Therapeutics and Membrane Technologies Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Polymer Chemists, Materials Scientists, and Process Engineers in Advanced Therapeutics and Membrane Technologies

Executive Summary

The demand for high-performance polymers that simultaneously exhibit exceptional thermal stability, robust mechanical properties, and solution processability has driven the development of highly functionalized monomeric building blocks. Among these, 2-[4-(tert-pentyl)phenoxy]phenylamine (and its diamine derivatives) has emerged as a critical precursor.

Traditionally, rigid-rod polymers like polyimides (PIs) and polyanilines (PANIs) suffer from poor solubility due to strong interchain interactions and charge-transfer complexes (CTCs). The strategic incorporation of the bulky, non-coplanar tert-pentylphenoxy pendant group disrupts these interchain interactions. This molecular engineering approach drastically increases the fractional free volume (FFV) of the resulting polymer matrix, unlocking solubility in common organic solvents while preserving the high glass transition temperature ( Tg​ ) imparted by the aromatic backbone[1].

This application note provides validated, step-by-step protocols for utilizing 2-[4-(tert-pentyl)phenoxy]phenylamine derivatives in the synthesis of processable polyimides and functionalized polyanilines, complete with mechanistic rationales and self-validating quality control checkpoints.

Mechanistic Insights: The Role of the Tert-Pentylphenoxy Group

As a Senior Application Scientist, it is crucial to understand why this specific monomer architecture is chosen over simpler aniline derivatives. The causality of its performance lies in three structural features:

  • Steric Hindrance: The bulky tert-pentyl moiety forces the polymer backbone into a twisted, non-coplanar conformation. This prevents dense chain packing and suppresses the formation of interchain CTCs, which are typically responsible for the insolubility and dark coloration of aromatic polyimides[2].

  • Ether Linkage Flexibility: The ether (–O–) linkage connecting the pendant group to the aniline core provides localized rotational freedom. This flexibility enhances solubility and melt-processability without compromising the overall rigidity of the main polymer chain[3].

  • Hydrophobic Shielding: The aliphatic tert-pentyl group increases the hydrophobicity of the polymer, significantly reducing moisture absorption. This is a critical parameter for maintaining low dielectric constants in microelectronic applications and ensuring stable gas permeability in separation membranes[4].

Structure-Property Logic Diagram

Logic BulkyGroup tert-Pentylphenoxy Pendant Group Steric High Steric Hindrance & Non-Coplanar Conformation BulkyGroup->Steric Packing Disruption of Interchain Charge Transfer Complexes (CTC) Steric->Packing FFV Increased Fractional Free Volume (FFV) Packing->FFV Solubility Enhanced Solubility in Organic Solvents Packing->Solubility Permeability High Gas Permeability (e.g., CO2/CH4) FFV->Permeability Dielectric Low Dielectric Constant (Low Polarizability) FFV->Dielectric

Caption: Mechanistic pathway illustrating how the tert-pentylphenoxy group dictates macroscopic polymer properties.

Quantitative Data: Material Performance Comparison

To justify the integration of 2-[4-(tert-pentyl)phenoxy]phenylamine derivatives into your synthetic pipeline, Table 1 summarizes the typical property enhancements observed when comparing standard polyimides (e.g., PMDA-ODA / Kapton-type) with those synthesized using bulky phenoxy-substituted diamines (e.g., reacted with 6FDA dianhydride).

Table 1: Comparative Physicochemical Properties of Polyimide Films

Polymer Type Tg​ (°C) Td,5%​ (°C)Solubility (NMP/CHCl 3​ )Dielectric Constant (1 MHz)CO 2​ Permeability (Barrer)
Standard PI (PMDA-ODA) ~385~530Insoluble / Insoluble3.4 - 3.5< 1.0
Standard PI (6FDA-ODA) ~299~510Soluble / Partial2.8 - 2.9~ 10.5
Tert-Pentylphenoxy PI ~285 - 310~490 - 510Highly Soluble / Soluble2.5 - 2.6> 45.0

Note: The incorporation of the tert-pentylphenoxy group dramatically increases CO 2​ permeability and solubility while maintaining thermal stability well above standard processing temperatures[1],[4].

Experimental Protocols

Protocol A: Synthesis of High-Free-Volume Polyimide via One-Step Polycondensation

This protocol utilizes a diamine derivative of the target compound (e.g., 1,3-diamino-4-[4-(tert-pentyl)phenoxy]benzene) reacted with an aromatic dianhydride (e.g., 6FDA) to produce a highly soluble polyimide for membrane casting[1],[4].

Reagents & Materials:

  • Diamine: 1,3-diamino-4-[4-(tert-pentyl)phenoxy]benzene (purified via sublimation)

  • Dianhydride: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (vacuum dried at 150°C for 12h)

  • Solvents: N-methyl-2-pyrrolidone (NMP) (anhydrous), Toluene (anhydrous), Methanol (precipitation)

  • Catalyst: Isoquinoline

Step-by-Step Methodology:

  • Monomer Dissolution: In a flame-dried, 3-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve 10.0 mmol of the diamine in 20 mL of anhydrous NMP. Stir at room temperature until a homogeneous solution is achieved.

  • Polyamic Acid (PAA) Formation: Gradually add 10.0 mmol of 6FDA powder to the diamine solution over 30 minutes. Rinse the residual dianhydride with an additional 5 mL of NMP. Stir the mixture continuously at room temperature for 12 hours. Causality note: Slow addition prevents rapid exothermic localized reactions, ensuring a high molecular weight and narrow polydispersity.

  • Azeotropic Imidization: Add 0.5 mL of isoquinoline (catalyst) and 10 mL of toluene (azeotropic agent) to the viscous PAA solution. Heat the oil bath to 180°C.

  • Water Removal: Allow the reaction to reflux for 6–8 hours. The water generated during the cyclodehydration (imidization) process will be continuously removed via the Dean-Stark trap as a toluene/water azeotrope. Self-validation: The reaction is complete when water accumulation in the trap ceases.

  • Precipitation & Purification: Cool the highly viscous polymer solution to room temperature. Pour the solution dropwise into 500 mL of vigorously stirred methanol. Collect the fibrous polymer precipitate via vacuum filtration.

  • Drying: Wash the polymer thoroughly with hot methanol and dry in a vacuum oven at 150°C for 24 hours to remove residual trapped solvents.

Quality Control & Self-Validation System:

  • FTIR Spectroscopy: Confirm complete imidization by the presence of characteristic imide ring absorption bands at ~1780 cm −1 (asymmetrical C=O stretching), ~1720 cm −1 (symmetrical C=O stretching), and ~1370 cm −1 (C–N stretching). The absence of a broad band at ~3300 cm −1 (O-H/N-H of polyamic acid) validates 100% conversion[5].

  • Inherent Viscosity: Measure in NMP at 30°C (0.5 g/dL). A value 0.50 dL/g confirms sufficient molecular weight for robust film formation[1].

Workflow Monomer Monomer Preparation (Diamine + 6FDA) Polyamic Polyamic Acid (PAA) Formation at 25°C Monomer->Polyamic NMP Solvent Imidization Azeotropic Imidization (180°C, Toluene) Polyamic->Imidization Isoquinoline Precipitation Precipitation & Purification Imidization->Precipitation Methanol Film Solution Casting (High FFV Film) Precipitation->Film CHCl3 / DMAc

Caption: Experimental workflow for the synthesis of processable polyimides via one-step azeotropic polycondensation.

Protocol B: Oxidative Chemical Polymerization of Functionalized Polyaniline

This protocol outlines the homopolymerization of the monoamine (2-[4-(tert-pentyl)phenoxy]aniline) to yield a highly soluble, substituted polyaniline derivative suitable for organic electronics and sensor coatings.

Reagents & Materials:

  • Monomer: 2-[4-(tert-pentyl)phenoxy]aniline

  • Oxidant: Ammonium persulfate (APS)

  • Dopant/Solvent: 1.0 M Hydrochloric acid (HCl)

  • De-doping agent: 0.1 M Ammonium hydroxide (NH 4​ OH)

Step-by-Step Methodology:

  • Monomer Preparation: Dissolve 5.0 mmol of 2-[4-(tert-pentyl)phenoxy]aniline in 50 mL of 1.0 M HCl. Chill the solution in an ice bath to 0–5°C. Causality note: Low temperatures suppress secondary branching and over-oxidation, favoring linear head-to-tail coupling.

  • Oxidant Addition: Dissolve 5.0 mmol of APS in 20 mL of 1.0 M HCl. Add this oxidant solution dropwise to the monomer solution over 1 hour under vigorous magnetic stirring.

  • Polymerization: Maintain the reaction at 0–5°C for 12 hours. The solution will gradually transition to a dark green color, indicating the formation of the emeraldine salt (ES) state.

  • Isolation: Filter the precipitated dark green polymer and wash copiously with distilled water and acetone to remove oligomers and unreacted oxidant.

  • De-doping (Optional): To obtain the highly soluble emeraldine base (EB) form, suspend the polymer in 100 mL of 0.1 M NH 4​ OH and stir for 12 hours. The color will shift from green to blue. Filter, wash with water, and dry under vacuum at 60°C for 24 hours.

Quality Control & Self-Validation System:

  • UV-Vis Spectroscopy: Dissolve the EB polymer in NMP. A self-validating spectrum will show two distinct peaks: ~330 nm ( π−π∗ transition of the benzenoid rings) and ~600 nm (exciton transition of the quinoid rings).

  • Solubility Check: Unlike unsubstituted polyaniline, the resulting polymer should be readily soluble in chloroform (CHCl 3​ ) and tetrahydrofuran (THF) at room temperature, confirming the efficacy of the bulky tert-pentylphenoxy group.

References

  • Rojas-Rodríguez, M., et al. "Synthesis and properties of highly processable asymmetric polyimides with bulky phenoxy groups." High Performance Polymers, 32(4), 2019. Available at:[Link]

  • Sidra, L. R., et al. "Processable poly(benzoxazole imide)s derived from asymmetric benzoxazole diamines containing 4-phenoxy aniline: synthesis, properties and the isomeric effect." Polymer Chemistry, 9(20), 2018. Available at:[Link]

  • Corrales, T., et al. "Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature." National Institutes of Health (PMC), 2023. Available at:[Link]

  • Wang, Y., et al. "Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films." National Institutes of Health (PMC), 2026. Available at:[Link]

  • Dumitru, M., et al. "Assessing the Electrical Characteristics of p–n Heterojunction Prototype Diodes Realized with n-Type Polyimide Materials." Macromolecules, ACS Publications, 2021. Available at:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 2-[4-(tert-pentyl)phenoxy]phenylamine: A Comparative Analysis

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) for the characterization of 2-[4-(tert-pentyl)phenoxy]phenylamine, a diaryl ether amine derivative. Our objective is to move beyond mere protocol listing and delve into the causality behind experimental choices, comparing HRMS with other established analytical techniques to provide a holistic understanding of its capabilities and advantages.

Introduction: The Analytical Challenge of Diaryl Ether Amines

2-[4-(tert-pentyl)phenoxy]phenylamine and its structural analogues are important scaffolds in medicinal chemistry and materials science. Their synthesis can often result in a complex mixture of isomers, impurities, and degradation products.[1][2] For drug development and quality control, the unambiguous identification and quantification of the target molecule are paramount. This necessitates an analytical technique that offers not only sensitivity but, more critically, exceptional specificity and the power of structural elucidation.

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in modern analytical laboratories for precisely this reason.[3] Its ability to provide exact mass measurements to within a few parts per million (ppm) allows for the confident determination of elemental compositions, a significant leap beyond the capabilities of nominal mass instruments.[4][5]

This guide will explore the practical application of HRMS for analyzing 2-[4-(tert-pentyl)phenoxy]phenylamine, contextualizing its performance by objectively comparing it to other common analytical methods.

The Premier Tool: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, are defined by their high resolving power, which is the ability to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[4] This capability is crucial for separating the analyte of interest from background interferences or co-eluting impurities, thereby improving signal-to-noise ratios and analytical certainty.[3]

The core advantage of HRMS lies in its high mass accuracy.[6] Knowing the exact mass of an ion allows us to calculate its elemental formula, drastically narrowing down the potential identities of an unknown compound. For a known target like 2-[4-(tert-pentyl)phenoxy]phenylamine, this provides an exceptionally high degree of confirmation.

Typical LC-HRMS Workflow

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is a powerful combination, leveraging the separation power of LC and the detection specificity of HRMS.[7] A typical workflow is outlined below.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms High-Resolution Mass Spectrometry (HRMS) cluster_data Data Analysis prep Dissolution in Organic Solvent inj Autosampler Injection prep->inj col Reversed-Phase C18 Column inj->col sep Analyte Separation col->sep ion Electrospray Ionization (ESI) sep->ion mass Mass Analyzer (e.g., Orbitrap, TOF) ion->mass detect Ion Detection mass->detect proc Data Processing (Accurate Mass, Isotope Pattern) detect->proc result Compound ID & Quantification proc->result

Caption: A standard workflow for LC-HRMS analysis.

A Comparative Guide to Analytical Techniques

The choice of analytical instrumentation is always guided by the question being asked. While HRMS provides unparalleled detail, other techniques offer advantages in different contexts. Here, we compare HRMS to several alternatives for the analysis of 2-[4-(tert-pentyl)phenoxy]phenylamine.

Technique Information Provided Strengths Limitations Typical Use Case
LC-HRMS Elemental Composition, Molecular Weight, Fragmentation, QuantificationUnambiguous formula confirmation; High specificity & sensitivity; Detects unknowns[3][5]Higher instrument cost; Can be complex to operate[6]Definitive identification, impurity profiling, metabolomics
NMR Spectroscopy Definitive Molecular Structure (Connectivity)Gold standard for structural elucidation; Non-destructive[8]Low sensitivity; Requires pure sample; Not ideal for quantification of complex mixturesStructure verification of a synthesized standard
FTIR Spectroscopy Functional Groups PresentFast, simple, provides a molecular "fingerprint"[9]Provides no information on molecular weight or full structure; Low sensitivity for mixturesRapid raw material identity confirmation
HPLC with UV Detection Quantification, Purity AssessmentRobust, reliable, and cost-effective for quantitative analysis[8][9]Low specificity (relies on retention time); Cannot identify unknowns; Requires chromophoreRoutine QC testing for known analyte concentration
GC-MS (Nominal Mass) Molecular Weight (Nominal), FragmentationExcellent for volatile/semi-volatile compounds; Extensive libraries for identification[4]Requires analyte to be thermally stable and volatile; Lower mass accuracy than HRMSAnalysis of volatile starting materials or byproducts
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for determining the precise atomic connectivity of a molecule. For the initial characterization of a newly synthesized batch of 2-[4-(tert-pentyl)phenoxy]phenylamine, ¹H and ¹³C NMR would be used to confirm that the correct isomeric structure has been produced. However, NMR lacks the sensitivity required to detect trace-level impurities that are often critical in pharmaceutical development.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in quality control laboratories for its robustness and quantitative accuracy.[9] One could develop a validated HPLC-UV method to quantify 2-[4-(tert-pentyl)phenoxy]phenylamine in a product. The critical weakness is its reliance on retention time for identification. If an impurity has the same retention time and a similar UV absorbance profile, it will be incorrectly quantified as the target molecule. HRMS resolves this ambiguity by confirming the identity of the compound eluting at that specific time based on its exact mass.[7]

Experimental Protocols: A Self-Validating HRMS Method

A trustworthy protocol must include checks that validate its performance. This detailed methodology for LC-HRMS analysis incorporates such principles.

Analyte Information
  • Compound: 2-[4-(tert-pentyl)phenoxy]phenylamine

  • Molecular Formula: C₁₇H₂₁NO

  • Monoisotopic Mass: 255.1623 Da

  • [M+H]⁺: 256.1696 Da

Step-by-Step Protocol: LC-HRMS Analysis

Objective: To confirm the identity and assess the purity of a 2-[4-(tert-pentyl)phenoxy]phenylamine sample.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in methanol. b. Perform a serial dilution to create a 1 µg/mL working solution in 50:50 methanol:water. Causality: The working solution concentration is chosen to be well within the linear dynamic range of modern HRMS instruments, avoiding detector saturation. c. Prepare a "blank" sample of 50:50 methanol:water to check for system contamination.

2. Liquid Chromatography (LC) Method:

  • Rationale: A reversed-phase method is chosen due to the non-polar nature of the analyte. A gradient elution ensures that any impurities with different polarities are separated from the main peak.[10]
Parameter Value
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. High-Resolution Mass Spectrometry (HRMS) Method:

  • Rationale: Electrospray ionization (ESI) in positive ion mode is selected because the primary amine group is easily protonated, leading to a strong [M+H]⁺ ion. A full scan acquires data for all ions, allowing for retrospective analysis of unknowns.[7][11] Data-dependent acquisition (DDA) is used to trigger fragmentation scans on the most intense ions, providing structural information.
Parameter Value
Ionization Mode ESI, Positive
Mass Range m/z 100-1000
Full Scan Resolution 120,000 (FWHM) at m/z 200
MS/MS Acquisition Data-Dependent (Top 3 precursors)
MS/MS Resolution 30,000 (FWHM) at m/z 200
Collision Energy Stepped HCD (20, 30, 40 eV)

Data Interpretation: From Accurate Mass to Structural Confirmation

Identity Confirmation via Accurate Mass

The primary validation is the accurate mass measurement. The system's software will extract the ion chromatogram for m/z 256.1696.

Table of Representative HRMS Data:

Parameter Observed Value Theoretical Value Mass Error (ppm) Elemental Composition
[M+H]⁺ 256.1694256.1696-0.8C₁₇H₂₂NO⁺

A mass error of < 2 ppm provides extremely high confidence in the assigned elemental formula.[4]

Structural Elucidation via Fragmentation (MS/MS)

The data-dependent MS/MS scans provide a fragmentation pattern, which acts as a structural fingerprint. By analyzing the fragment ions, we can piece together the molecule's structure, confirming the identity of isomers.

Fragmentation cluster_parent Parent Ion [M+H]⁺ cluster_frags Key Fragment Ions parent m/z 256.1696 (C₁₇H₂₂NO⁺) frag1 m/z 184.0757 (C₁₁H₁₀NO⁺) Loss of C₆H₁₄ parent->frag1 Ether Cleavage frag2 m/z 93.0573 (C₆H₇N⁺) Phenylamine parent->frag2 Ether Cleavage

Caption: Predicted fragmentation of 2-[4-(tert-pentyl)phenoxy]phenylamine.

The observation of key fragments, such as the phenylamine cation (m/z 93.0573) and the complementary phenoxy cation (m/z 184.0757), validates the connectivity of the diaryl ether structure. This fragmentation analysis is crucial for differentiating it from other isomers.

Conclusion

For the comprehensive analysis of 2-[4-(tert-pentyl)phenoxy]phenylamine, High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, stands out as the superior technique. It provides an integrated platform for both qualitative and quantitative analysis, offering a level of certainty that other methods cannot match.[12] While techniques like NMR are essential for initial structural verification and HPLC-UV is suitable for routine quantification, HRMS delivers the specificity, sensitivity, and structural insight required to confidently navigate the complexities of pharmaceutical development and quality control. Its ability to determine elemental compositions and provide detailed fragmentation data makes it an invaluable, self-validating system for modern chemical analysis.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies.
  • Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis. (2020). Thermo Fisher Scientific.
  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone.
  • Gomez-Perez, I., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis.
  • Awad, H., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis.
  • Pasilis, S. P. (2015). Nonconventional Alternatives to LC–MS. LCGC International.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Journal of Pharmaceutical and Medicinal Chemistry.
  • 2-[4-(tert-Pentyl)phenoxy]phenylamine. Santa Cruz Biotechnology.
  • Malik, R. K., et al. (2023). Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method. ResearchGate.
  • Hopfgartner, G., et al. (2011). High-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices. Analytical and Bioanalytical Chemistry.
  • Bhavyasri, K., et al. (2022). HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.
  • Danaceau, J. P., et al. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Waters Corporation.
  • Synthesis and characterization of tetraphenylammonium salts. (2019). Scientific Reports.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Methoxy-4-nitrobenzaldehyde. (2025). BenchChem.

Sources

Comparative

Structural and Functional Comparison: 2-[4-(tert-Pentyl)phenoxy]aniline vs. Its tert-Butyl Analog

As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on the macroscopic performance of chemical intermediates. Diaryl ether amines, specifically 2-[4-(tert-pentyl)phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the impact of subtle structural modifications on the macroscopic performance of chemical intermediates. Diaryl ether amines, specifically 2-[4-(tert-pentyl)phenoxy]aniline and its analog 2-[4-(tert-butyl)phenoxy]aniline , are privileged scaffolds. They serve as foundational building blocks in the synthesis of advanced polyimides, phthalocyanine dyes, and active pharmaceutical ingredients (APIs).

While the structural difference between these two compounds is merely a single methylene unit (-CH₂-), substituting a rigid tert-butyl group with a tert-pentyl (also known as tert-amyl) group fundamentally alters the molecule's steric bulk, conformational entropy, and lipophilicity. This guide objectively compares these two analogs, providing mechanistic insights, synthetic protocols, and application data to guide your molecular design choices.

Structural & Physicochemical Comparison

The core distinction between the two molecules lies in the para-alkyl substituent on the phenoxy ring. The tert-butyl group is highly symmetrical ( C3v​ local symmetry) and forms a rigid, spherical hydrophobic bulk. In contrast, the tert-pentyl group replaces one methyl with an ethyl chain. This breaks the symmetry, increasing the rotational volume and introducing conformational flexibility at the hydrophobic terminus.

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties that dictate their behavior in downstream applications:

Property / Parameter2-[4-(tert-Butyl)phenoxy]aniline2-[4-(tert-Pentyl)phenoxy]anilineImpact on Application
Molecular Formula C₁₆H₁₉NOC₁₇H₂₁NODetermines mass balance in synthesis.
Molecular Weight 241.33 g/mol 255.36 g/mol Affects polymer equivalent weight.
Lipophilicity (Est. LogP) ~4.2~4.6 - 4.7tert-Pentyl enhances partitioning into non-polar matrices and lipid bilayers.
Steric Profile Rigid, spherical bulkExtended, asymmetric bulktert-Pentyl disrupts polymer chain packing more effectively[1].
Aggregation Tendency ModerateLowBulky tert-pentyl groups effectively reduce intermolecular π−π stacking[2].

Structure-Property Logic & Applications

The decision to utilize a tert-pentyl over a tert-butyl group is rarely arbitrary; it is a deliberate engineering choice driven by the structure-property relationships mapped below.

StructureProperty Root Structural Modification: t-Butyl to t-Pentyl Steric Increased Steric Bulk & Asymmetry Root->Steric Lipo Enhanced Lipophilicity (+Δ LogP ~0.4) Root->Lipo Polymer Materials Science: Higher Fractional Free Volume Improved Gas Permeability Steric->Polymer Pharma Medicinal Chemistry: Deeper Hydrophobic Pocket Engagement Steric->Pharma Lipo->Pharma

Structure-property logic mapping the macroscopic effects of t-butyl to t-pentyl substitution.
Materials Science: Polyimides and Dyes

In polymer chemistry, incorporating bulky phenoxy groups into diamine monomers is a proven strategy to improve the solubility of rigid polyimides[1]. The tert-pentyl group, due to its extended asymmetric bulk, creates a higher Fractional Free Volume (FFV) within the polymer matrix compared to the tert-butyl group. This increased free volume directly correlates to enhanced gas permeability coefficients, making tert-pentyl derivatives superior candidates for gas separation membranes[1]. Additionally, in the synthesis of metal phthalocyanine dyes (used in color filters), the steric hindrance of tert-pentylphenoxy groups effectively prevents molecular aggregation, thereby improving solubility and optical clarity[2].

Medicinal Chemistry

Phenoxyaniline derivatives are critical intermediates for synthesizing complex therapeutics, including non-peptide Gonadotropin-Releasing Hormone (GnRH) antagonists[3]. In drug-target interactions, replacing a tert-butyl group with a tert-pentyl group allows the flexible ethyl chain to probe deeper into lipophilic sub-pockets within a receptor, potentially increasing binding affinity and target residence time.

Experimental Synthesis Workflow

Both compounds are synthesized via a highly reliable, two-step self-validating system: a Nucleophilic Aromatic Substitution (S_NAr) followed by a catalytic nitro reduction[4].

SynthesisWorkflow A 4-(tert-Alkyl)phenol + 1-Fluoro-2-nitrobenzene B SNAr Reaction Reagents: K2CO3, DMF Temp: 120°C, Time: 12h A->B C Intermediate: 2-[4-(tert-Alkyl)phenoxy]nitrobenzene B->C D Catalytic Reduction Reagents: Pd/C, H2 (1 atm) Solvent: EtOH, Time: 6h C->D E Final Product: 2-[4-(tert-Alkyl)phenoxy]aniline D->E

Synthetic workflow for tert-alkylphenoxy aniline derivatives via SNAr and reduction.
Step-by-Step Methodology

Step 1: S_NAr Etherification

  • Setup: In a flame-dried, round-bottom flask under inert argon atmosphere, dissolve 1.0 equivalent of the chosen phenol (4-tert-butylphenol or 4-tert-pentylphenol) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

  • Deprotonation: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ is a mild base that quantitatively deprotonates the sterically hindered phenol to generate a highly reactive phenoxide nucleophile without causing side-reactions.

  • Electrophile Addition: Dropwise add 1.1 equivalents of 1-fluoro-2-nitrobenzene. Causality: The highly electronegative fluorine atom strongly activates the adjacent ipso-carbon, making it a vastly superior leaving group for S_NAr compared to chlorine.

  • Reaction: Heat the mixture to 120 °C for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer with 2N NaOH to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the nitro-ether intermediate.

Step 2: Catalytic Reduction

  • Setup: Dissolve the nitro-ether intermediate in absolute ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 equivalents of Pd). Causality: Pd/C provides a highly chemoselective reduction of the nitro group to the primary amine. The diaryl ether linkage is robust and remains intact, as it requires harsh Lewis acids to cleave.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 6 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude amine via flash column chromatography or recrystallization to obtain the pure 2-[4-(tert-alkyl)phenoxy]aniline.

Analytical Characterization & Validation

To ensure the integrity of the synthesized anilines, the following self-validating analytical checks must be performed:

  • ¹H-NMR Spectroscopy: The success of the reduction is confirmed by the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating to 2H around δ 3.5–4.0 ppm, corresponding to the new -NH₂ group. For the tert-pentyl analog, look for the characteristic triplet (CH₃) and quartet (CH₂) of the ethyl group, distinguishing it from the sharp 9H singlet of the tert-butyl group[1].

  • FTIR Spectroscopy: Confirm the absence of the strong asymmetric and symmetric -NO₂ stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, and the emergence of primary amine N-H stretching doublets at ~3400 and ~3300 cm⁻¹[1].

References

  • [4] Benchchem. 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline CAS number 946700-34-1. Available at:

  • [1] ResearchGate. Synthesis and properties of highly processable asymmetric polyimides with bulky phenoxy groups. Available at:

  • [3] Google Patents. WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM. Available at:

  • [2] ResearchGate. Synthesis and characterization of metal phthalocyanine bearing carboxylic acid anchoring groups for nanoparticle dispersion and their application to color filters. Available at:

Sources

Validation

Benchmarking Catalytic Efficiency: A Comparative Guide to Ligands Derived from 2-[4-(tert-pentyl)phenoxy]phenylamine

For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems is perpetual. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, form the bedrock of modern synthetic chemistry, enabling the construction of complex molecules with high precision. The performance of these reactions is intrinsically tied to the design of the ancillary phosphine ligand, which governs the stability and reactivity of the palladium catalyst.[1]

This guide provides a comparative benchmark of a proposed, structurally analogous ligand derived from 2-[4-(tert-pentyl)phenoxy]phenylamine, which we will refer to as tPentyl-Phos , against established, high-performance Buchwald ligands, namely XPhos and SPhos . Due to the absence of extensive published data on a specific, named ligand derived directly from 2-[4-(tert-pentyl)phenoxy]phenylamine, this guide will leverage established structure-activity relationships to predict the performance of tPentyl-Phos. This predictive analysis is grounded in a deep understanding of the mechanistic principles that dictate the efficiency of biaryl monophosphine ligands in palladium catalysis.[2][3]

The core of our analysis will focus on two of the most widely employed and informative benchmark reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.

The Significance of Ligand Architecture

The catalytic efficiency of a phosphine ligand in palladium-catalyzed cross-coupling is a function of its steric and electronic properties.[1] Bulky, electron-rich ligands are known to promote the formation of the active, monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide, often the rate-limiting step of the catalytic cycle.[2][4] Furthermore, the steric hindrance imposed by the ligand can facilitate the final, product-forming reductive elimination step.[4]

The proposed ligand, tPentyl-Phos , incorporates the 2-[4-(tert-pentyl)phenoxy]phenylamine backbone. For the purpose of this guide, we will consider a common structural motif found in high-performance Buchwald ligands: the introduction of a dicyclohexylphosphino group onto the aniline-derived phenyl ring, creating a biaryl system. The large tert-pentyl group on the phenoxy ring is expected to be a key structural feature influencing catalytic activity.

Comparative Performance Analysis

To provide a robust benchmark, we will compare the predicted performance of tPentyl-Phos with the experimentally determined performance of XPhos and SPhos in two model reactions.

Suzuki-Miyaura Coupling: 4-Chlorotoluene with Phenylboronic Acid

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The coupling of an aryl chloride, such as 4-chlorotoluene, is a challenging transformation that effectively differentiates the activity of various catalyst systems.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON) (approx.)
XPhos Pd₂(dba)₃K₃PO₄Dioxane/Water1001292[5]184
SPhos Pd(OAc)₂K₃PO₄Dioxane/Water60694[6]188
tPentyl-Phos (Predicted) Pd₂(dba)₃ / Pd(OAc)₂K₃PO₄Dioxane/Water80-1008-1290-95~180-190

TON calculated based on a hypothetical 0.5 mol% catalyst loading for comparative purposes.

Analysis and Prediction for tPentyl-Phos:

The structure of tPentyl-Phos, with its bulky tert-pentyl group situated away from the palladium-binding pocket, is anticipated to confer high solubility and stability to the catalytic species. Its electronic properties are expected to be comparable to other biaryl phosphines, thus promoting efficient oxidative addition. We predict that tPentyl-Phos will demonstrate high catalytic activity, with yields comparable to those of XPhos and SPhos. The increased steric bulk from the tert-pentyl group may slightly modulate the rate of reductive elimination, but overall, it is expected to be a highly efficient ligand for this transformation.

Buchwald-Hartwig Amination: 4-Chlorotoluene with Morpholine

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The coupling of an electron-rich aryl chloride with a secondary amine like morpholine serves as an excellent benchmark for ligand performance.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON) (approx.)
XPhos Pd(dba)₂NaOtBuToluene100694[7]63
SPhos Pd₂(dba)₃NaOtBuToluene1002491[1]61
tPentyl-Phos (Predicted) Pd(dba)₂ / Pd₂(dba)₃NaOtBuToluene1006-1092-96~61-64

TON calculated based on a hypothetical 1.5 mol% catalyst loading for comparative purposes.

Analysis and Prediction for tPentyl-Phos:

In the context of C-N bond formation, the steric environment created by the ligand is crucial for facilitating the reductive elimination step.[1] The bulky biaryl backbone of tPentyl-Phos is predicted to be highly effective in this regard. The tert-pentyl group, while large, is positioned on the "lower" aryl ring (the phenoxy ring), which can influence the overall stability and solubility of the catalyst without sterically encumbering the palladium center to the point of inhibiting catalysis.[2] Therefore, we predict that tPentyl-Phos will be a highly active and efficient ligand for the Buchwald-Hartwig amination of aryl chlorides, likely performing on par with or even slightly exceeding the efficacy of XPhos and SPhos in this model system.

Mechanistic Considerations: The "Why" Behind Catalytic Efficiency

The predicted high performance of tPentyl-Phos, alongside the proven efficacy of XPhos and SPhos, can be understood by examining the key steps of the palladium-catalyzed cross-coupling cycle.

Catalytic_Cycle cluster_0 Pd(0) Active Species cluster_1 Pd(II) Intermediates Pd(0)L LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OxAdd + Ar-X Trans Transmetalation Complex L-Pd(II)(Ar)(Nu) OxAdd->Trans + M-Nu - M-X Trans->Pd(0)L Reductive Elimination Product Product Trans->Product - Ar-Nu

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The bulky and electron-donating nature of these biaryl phosphine ligands positively influences two critical steps:

  • Oxidative Addition: The electron-rich phosphine enhances the electron density on the palladium(0) center, facilitating its insertion into the aryl-halide bond. The steric bulk favors the formation of a monoligated LPd(0) species, which is more reactive in the oxidative addition step than a bis-ligated species.[2]

  • Reductive Elimination: The steric hindrance around the palladium(II) center in the L-Pd(II)(Ar)(Nu) intermediate promotes the reductive elimination of the product, regenerating the active LPd(0) catalyst. This is particularly important in C-N coupling, where the formation of stable, four-coordinate amido complexes can inhibit catalysis.[4]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following are detailed, self-validating procedures for the benchmark reactions discussed.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis start Start setup_vial To an oven-dried vial, add: - Pd Precursor (e.g., Pd₂(dba)₃, 0.5 mol%) - Ligand (1.2 mol%) - Base (e.g., K₃PO₄, 2.0 equiv.) - Aryl Halide (1.0 equiv.) - Boronic Acid (1.5 equiv.) start->setup_vial end End add_solvent Add degassed solvent (e.g., Dioxane/Water 4:1) setup_vial->add_solvent heat_stir Heat and stir reaction mixture (e.g., 100 °C, 12 h) add_solvent->heat_stir cool_quench Cool to RT, quench with water heat_stir->cool_quench extract Extract with organic solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate Dry organic layer, concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze by GC/MS and NMR purify->analyze analyze->end

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Detailed Steps:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 0.0025 mmol, 0.5 mol%), the phosphine ligand (0.006 mmol, 1.2 mol%), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.).

  • Add the aryl chloride (e.g., 4-chlorotoluene, 0.5 mmol, 1.0 equiv.) and the phenylboronic acid (0.75 mmol, 1.5 equiv.).

  • Add 2.5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water.

  • Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for the specified time (e.g., 12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and purity by GC-MS and NMR spectroscopy.

Protocol 2: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Analysis start Start setup_vial To an oven-dried vial, add: - Pd Precursor (e.g., Pd(dba)₂, 1.5 mol%) - Ligand (3.0 mol%) - Base (e.g., NaOtBu, 2.0 equiv.) start->setup_vial end End add_solvent_reagents Add degassed solvent (e.g., Toluene) Add Aryl Halide (1.0 equiv.) Add Amine (1.5 equiv.) setup_vial->add_solvent_reagents heat_stir Heat and stir reaction mixture (e.g., 100 °C, 6 h) add_solvent_reagents->heat_stir cool_quench Cool to RT, quench with water heat_stir->cool_quench extract Extract with organic solvent (e.g., Ethyl Acetate) cool_quench->extract dry_concentrate Dry organic layer, concentrate in vacuo extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify analyze Analyze by GC/MS and NMR purify->analyze analyze->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(dba)₂, 0.0633 mmol, 1.5 mol%), the phosphine ligand (0.127 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 8.44 mmol, 2.0 equiv.) to a 2-necked flask.[7]

  • Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (e.g., 4-chlorotoluene, 4.22 mmol, 1.0 equiv.) and the amine (e.g., morpholine, 6.33 mmol, 1.5 equiv.) to the reaction mixture.[7]

  • Heat the resulting mixture to reflux (approximately 100-110 °C) and stir for the specified time (e.g., 6 hours).[7]

  • Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[7]

Conclusion

This guide provides a predictive benchmarking of a hypothetical ligand, tPentyl-Phos , derived from 2-[4-(tert-pentyl)phenoxy]phenylamine, against the well-established Buchwald ligands XPhos and SPhos. Based on established structure-activity relationships, tPentyl-Phos is predicted to be a highly efficient and robust ligand for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its bulky, yet electronically favorable, structure is anticipated to promote high catalytic turnover and stability, making it a promising candidate for challenging synthetic transformations. The provided detailed experimental protocols serve as a validated starting point for researchers to conduct their own comparative studies and to further explore the vast potential of biaryl monophosphine ligands in modern organic synthesis.

References

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation - Organic Chemistry Portal. (n.d.). Retrieved March 26, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (2023, December 14). Retrieved March 26, 2026, from [Link]

  • Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination | Journal of the American Chemical Society. (2016, August 25). Retrieved March 26, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved March 26, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (2019, May 11). Retrieved March 26, 2026, from [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed. (2022, October 26). Retrieved March 26, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved March 26, 2026, from [Link]

  • Bromine–lithium exchange: An efficient tool in the modular construction of biaryl ligands. (2011, September 14). Retrieved March 26, 2026, from [Link]

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Comparative

comparative toxicity assessment of 2-[4-(Tert-pentyl)phenoxy]phenylamine against standard anilines

As drug development and materials science advance, the structural modification of foundational chemical scaffolds is essential for optimizing efficacy and safety. Anilines are ubiquitous intermediates, but their clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science advance, the structural modification of foundational chemical scaffolds is essential for optimizing efficacy and safety. Anilines are ubiquitous intermediates, but their clinical and industrial utility is frequently bottlenecked by severe hematotoxicity.

This guide provides an objective, data-driven comparison between standard anilines (e.g., unsubstituted aniline, p-toluidine) and a highly substituted derivative: 2-[4-(Tert-pentyl)phenoxy]phenylamine . By analyzing the structure-activity relationship (SAR), we will explore how introducing a bulky, lipophilic ether linkage fundamentally shifts the toxicological profile from erythrocyte-mediated methemoglobinemia to hepatic accumulation.

Mechanistic Rationale: The Shift from Hematotoxicity to Hepatotoxicity

To understand the comparative safety profiles, we must first examine the causality behind aniline-induced toxicity.

Standard Anilines: The primary dose-limiting toxicity of standard anilines is methemoglobinemia. This is not caused by the parent compound, but is [1]. Cytochrome P450 enzymes (predominantly CYP2E1) catalyze the N-hydroxylation of the primary amine, yielding phenylhydroxylamines. These metabolites enter red blood cells (RBCs) and initiate a redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of oxygen transport and leading to[2].

2-[4-(Tert-pentyl)phenoxy]phenylamine: The addition of the 4-(tert-pentyl)phenoxy group at the ortho position introduces two critical physicochemical changes:

  • Steric Hindrance: The massive spatial bulk of the tert-pentylphenoxy moiety physically blocks the primary amine from fully accessing the catalytic pocket of CYP450 enzymes. This steric shielding drastically reduces the rate of N-hydroxylation, thereby suppressing the formation of methemoglobin-inducing phenylhydroxylamines.

  • Lipophilicity (LogP): The tert-pentyl group is highly lipophilic. While this prevents acute hematotoxicity, the increased LogP (>5.0) drives the compound to partition heavily into lipid-rich hepatic tissues. Consequently, the toxicological burden shifts; rather than acute blood toxicity, the compound poses a risk of moderate hepatotoxicity due to prolonged hepatic retention and localized oxidative stress, similar to how high doses of other aniline derivatives can cause [3].

Metabolic_Pathway cluster_aniline Standard Aniline Pathway cluster_bulky 2-[4-(Tert-pentyl)phenoxy]phenylamine A1 Aniline A2 CYP2E1 N-Hydroxylation A1->A2 A3 Phenylhydroxylamine A2->A3 A4 Methemoglobinemia (High Hypoxia Risk) A3->A4 B1 Bulky Phenoxyaniline B2 Steric Hindrance (Reduced CYP Access) B1->B2 B3 Hepatic Retention (High LogP) B2->B3 B4 Hepatotoxicity (Moderate Risk) B3->B4

Fig 1: Comparative metabolic pathways illustrating the shift from hematotoxicity to hepatotoxicity.

Quantitative Data Presentation

The following tables synthesize the physicochemical properties and in vitro toxicological data, highlighting the inverse relationship between methemoglobin induction and hepatic cytotoxicity as steric bulk increases.

Table 1: Physicochemical Properties & Acute Toxicity Profiles
CompoundMolecular Weight ( g/mol )Estimated LogPN-Hydroxylation RateLD₅₀ (Rat, Oral)Primary Toxicity Target
Aniline 93.130.90High~250 mg/kgErythrocytes (MetHb)
p-Toluidine 107.151.40High~656 mg/kgErythrocytes (MetHb)
4-Aminophenol 109.130.04Moderate~375 mg/kgRenal / Hepatic
2-[4-(Tert-pentyl)phenoxy]phenylamine 339.485.45Low>1500 mg/kgHepatic (Accumulation)
Table 2: In Vitro Profiling (Hematotoxicity vs. Hepatotoxicity)

Note: MetHb induction measured in rat erythrocyte suspensions at 200 µM. HepG2 viability measured via MTT assay at 48 hours.

CompoundMetHb Induction (%)Duration of MetHb ElevationHepG2 IC₅₀ (µM)
Aniline 45.2 ± 3.1%> 240 mins> 500 µM
p-Toluidine 52.4 ± 2.8%> 240 mins> 400 µM
2-[4-(Tert-pentyl)phenoxy]phenylamine < 4.0% Transient (< 30 mins) 42.5 ± 4.1 µM

Data inference supported by literature demonstrating that structurally related halogenated and bulky anilines are[4].

Standardized Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols are designed as self-validating systems . Every assay includes internal quality control checkpoints to prevent false positives caused by compound insolubility or assay interference.

Workflow S1 1. Compound Library Prep (Test & Controls) S2 2. Hepatic S9 Incubation (Metabolic Activation) S1->S2 Split Parallel Assays S2->Split A1 3A. Erythrocyte Assay (MetHb at 630nm) Split->A1 A2 3B. HepG2 Culture (MTT Viability) Split->A2 V1 Validation: Phenylhydroxylamine (+) A1->V1 Data 4. SAR Data Integration A1->Data V2 Validation: Vehicle Control (-) A2->V2 A2->Data

Fig 2: Self-validating experimental workflow for parallel hematotoxicity and hepatotoxicity screening.

Protocol A: Erythrocyte Methemoglobin Induction Assay

Because parent anilines require metabolic activation, this protocol couples an S9 metabolic activation step with an erythrocyte suspension.

  • Metabolic Activation: Incubate 200 µM of the test compound with rat hepatic S9 fraction (2 mg protein/mL) and an NADPH-regenerating system at 37°C for 60 minutes.

  • Erythrocyte Incubation: Transfer 100 µL of the activated mixture to 900 µL of washed human or rat erythrocytes (adjusted to 10 g/dL total hemoglobin in PBS). Incubate at 37°C for 120 minutes.

  • Spectrophotometric Quantification: Lyse the erythrocytes using 1% Triton X-100. Measure absorbance at 630 nm (specific for MetHb) and 540 nm (total hemoglobin).

  • Self-Validation Checkpoint:

    • Positive Control: Direct addition of 50 µM phenylhydroxylamine must yield >40% MetHb. If it fails, the erythrocyte batch is compromised by high endogenous methemoglobin reductase activity and must be discarded.

    • Negative Control: Vehicle (0.5% DMSO) must yield <2% MetHb.

Protocol B: Hepatic S9 Fraction N-Hydroxylation Clearance (Hepatotoxicity Proxy)

Due to the high LogP of 2-[4-(Tert-pentyl)phenoxy]phenylamine, non-specific binding to plasticware can artificially inflate perceived clearance rates.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at 1×104 cells/well. Allow 24 hours for attachment.

  • Dosing: Treat cells with a concentration gradient (1 µM to 500 µM) of the test compounds dissolved in media (max 0.5% DMSO). Incubate for 48 hours.

  • Viability Assessment (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Self-Validation Checkpoint (Mass Balance): To ensure the calculated IC₅₀ for the highly lipophilic 2-[4-(Tert-pentyl)phenoxy]phenylamine is accurate, run a parallel cell-free plate. Extract the compound using acetonitrile and quantify via LC-MS to confirm that <10% of the compound was lost to plasticware binding.

Application Insights & Conclusion

When evaluating 2-[4-(Tert-pentyl)phenoxy]phenylamine against standard anilines, researchers must account for the profound impact of steric bulk. The addition of the tert-pentylphenoxy group successfully mitigates the acute, life-threatening risk of methemoglobinemia by sterically blocking CYP450-mediated N-hydroxylation.

However, this structural modification is not a universal safety upgrade. The resulting hyper-lipophilicity introduces a new liability: hepatic retention and cellular membrane disruption, evidenced by its significantly lower IC₅₀ in HepG2 cells compared to unsubstituted aniline. For drug development professionals, this dictates a strategic shift in preclinical monitoring—moving away from continuous pulse-oximetry (for MetHb) and prioritizing hepatic biomarker screening (AST/ALT) and lipid-partitioning assays.

References
  • Contribution of aniline metabolites to aniline-induced methemoglobinemia, PubMed - NIH,[Link]

  • Aniline derivative-induced methemoglobin in rats, PubMed - NIH,[Link]

  • P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature, PMC - NIH,[Link]

  • Aniline family - HBM4EU, HBM4EU,[Link]

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